1,2-Dibromoethyl acetate
Description
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Properties
IUPAC Name |
1,2-dibromoethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPDRIMBYCEVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066990 | |
| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
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Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24442-57-7 | |
| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24442-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Dibromoethyl acetate | |
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| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
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| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
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| Record name | 1,2-dibromoethyl acetate | |
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| Record name | 1,2-DIBROMOETHYL ACETATE | |
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| Record name | 1,2-DIBROMOETHYL ACETATE | |
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Foundational & Exploratory
1,2-dibromoethyl acetate synthesis from vinyl acetate
An In-depth Technical Guide to the Synthesis of 1,2-Dibromoethyl Acetate from Vinyl Acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from vinyl acetate via electrophilic addition of bromine. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, an adapted experimental protocol, and the physicochemical properties of the target compound. This guide also includes visualizations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the synthesis process.
Introduction
This compound (CAS No. 24442-57-7) is a brominated organic compound with applications as a versatile reagent in organic synthesis.[1] Its structure, featuring two bromine atoms on adjacent carbons and an acetate group, makes it a useful intermediate. The synthesis of this compound is typically achieved through the electrophilic addition of bromine to the double bond of vinyl acetate.[2] This reaction is a classic example of alkene halogenation. This guide will provide a detailed examination of this synthetic route.
Reaction Scheme and Mechanism
The synthesis of this compound from vinyl acetate proceeds via an electrophilic addition mechanism. The electron-rich double bond of vinyl acetate attacks the bromine molecule, which acts as an electrophile. This process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the final product.
The detailed mechanism involves the polarization of the bromine molecule as it approaches the electron-rich alkene. The π electrons of the vinyl acetate double bond attack the partially positive bromine atom, leading to the formation of the cyclic bromonium ion and a bromide ion. The reaction concludes with the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion ring, resulting in the opening of the ring and the formation of the vicinal dibromide.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Details |
| Vinyl Acetate | Purified by distillation |
| Bromine | Reagent grade |
| Dichloromethane | Anhydrous |
| Sodium Bicarbonate | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | For drying |
| Three-necked round-bottom flask | Appropriate size for the scale |
| Mechanical stirrer | |
| Dropping funnel | |
| Thermometer | |
| Ice-salt bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus | For purification |
Procedure:
-
Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with vinyl acetate dissolved in a suitable solvent like dichloromethane.
-
Cooling: The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.
-
Addition of Bromine: A solution of bromine in dichloromethane is added dropwise from the dropping funnel to the stirred vinyl acetate solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The disappearance of the bromine color indicates its consumption.
-
Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0°C.
-
Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine. The organic layer is then washed with water and brine.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂O₂ | [4] |
| Molecular Weight | 245.9 g/mol | [4] |
| CAS Number | 24442-57-7 | [4] |
| Computed XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Exact Mass | 243.8734 g/mol | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the searched literature. However, based on the structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
A singlet for the methyl protons of the acetate group.
-
An ABX or more complex multiplet system for the -CH(Br)-CH₂(Br) protons.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the acetate group.
-
A signal for the methyl carbon of the acetate group.
-
Two signals for the carbons bearing the bromine atoms.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretching of the ester group, typically around 1740 cm⁻¹.
-
C-O stretching bands.
-
C-Br stretching bands.
-
-
Mass Spectrometry:
-
The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Safety Information
Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. This compound is expected to be a lachrymator and an irritant. All waste materials should be disposed of in accordance with institutional and local regulations.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Dibromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and experimental protocols related to 1,2-dibromoethyl acetate (CAS No: 24442-57-7). This versatile bifunctional compound, featuring both a vicinal dibromide and an acetate ester, serves as a valuable reagent and building block in organic synthesis. This document consolidates available data on its physicochemical characteristics, details its synthesis, explores its reactivity profile with a focus on nucleophilic substitution and elimination reactions, and provides essential safety and handling information. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24442-57-7 | [1] |
| Molecular Formula | C₄H₆Br₂O₂ | [1] |
| Molecular Weight | 245.90 g/mol | [2][1] |
| Appearance | Orange oil | |
| Boiling Point | 84-85 °C at 5 Torr | [4] |
| 231.5 ± 25.0 °C at 760 mmHg | ||
| Density | 1.0185 g/cm³ | |
| 2.0 ± 0.1 g/cm³ | [2] | |
| Solubility | No quantitative data available. Likely soluble in common organic solvents. | |
| Melting Point | Not reported |
Synthesis of this compound
The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to vinyl acetate. This reaction proceeds readily and is often carried out in an inert solvent.
Experimental Protocol: Bromination of Vinyl Acetate
This protocol is adapted from established procedures for the bromination of alkenes.
Materials:
-
Vinyl acetate
-
Bromine
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve vinyl acetate in an equal volume of an inert solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of bromine, dissolved in the same inert solvent, to the stirred vinyl acetate solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the two bromine atoms, which are excellent leaving groups, and the ester functionality. The primary reactions it undergoes are nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions
This compound is susceptible to nucleophilic attack at the carbon atoms bearing the bromine atoms. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nucleophile, solvent, and reaction conditions. Stronger nucleophiles and polar aprotic solvents favor the Sₙ2 pathway, leading to inversion of stereochemistry if the carbon is chiral. Weaker nucleophiles and polar protic solvents may favor an Sₙ1 mechanism, proceeding through a carbocation intermediate. Given the primary and secondary nature of the carbons, Sₙ2 reactions are generally expected.
Common nucleophiles that can displace the bromide ions include:
-
Oxygen nucleophiles: Hydroxide, alkoxides, carboxylates.
-
Nitrogen nucleophiles: Amines, azides.
-
Sulfur nucleophiles: Thiolates, thiocyanates.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E2 mechanism) to form vinyl acetate or other unsaturated products. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution.
References
Spectroscopic Profile of 1,2-Dibromoethyl Acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a predicted spectroscopic profile of 1,2-dibromoethyl acetate, a compound of interest in synthetic organic chemistry and as a potential reference standard in drug development. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented to aid in the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.1 - 2.2 | Singlet | 3H | CH₃ (acetyl group) |
| ~4.4 - 4.6 | Doublet of doublets | 2H | CH₂Br |
| ~6.5 - 6.7 | Triplet | 1H | CHBr |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~20 - 22 | CH₃ (acetyl group) |
| ~35 - 40 | CH₂Br |
| ~70 - 75 | CHBr |
| ~169 - 171 | C=O (ester carbonyl) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1740 - 1760 | Strong | C=O stretch (ester) |
| ~1220 - 1250 | Strong | C-O stretch (ester) |
| ~600 - 700 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 244, 246, 248 | Low | [M]⁺ (Molecular ion with Br isotopes) |
| 165, 167 | Medium | [M - Br]⁺ |
| 123, 125 | Medium | [CH₂CHBr]⁺ |
| 43 | High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[1]
-
Filtration: Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[2]
-
Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300-500 MHz). The instrument's magnetic field is locked onto the deuterium signal of the solvent.[3]
-
Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.[3] Phase and baseline corrections are then applied.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[4]
-
Data Acquisition: Mount the "sandwich" plates in the sample holder of an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]
Visualizations
Caption: Structure of this compound with atom numbering.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted major fragmentation pathways for this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
1,2-dibromoethyl acetate as a brominating agent
An In-depth Technical Guide to 1,2-Dibromoethyl Acetate: Synthesis, Reactivity, and Potential as a Brominating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a vicinal dibromide with demonstrated utility in specific organic transformations, notably in the synthesis of furans and haloacetals. While not a conventional brominating agent in the same vein as elemental bromine or N-bromosuccinimide (NBS), its structure suggests potential as a source of electrophilic bromine under certain conditions. This guide provides a comprehensive overview of the synthesis of this compound, its established applications with detailed experimental protocols, and an exploration of its potential, though less documented, role as a brominating agent in organic synthesis.
Introduction
This compound (CAS No. 24442-57-7) is a halogenated organic compound with the molecular formula C₄H₆Br₂O₂.[1][2] Its structure, featuring two bromine atoms on adjacent carbons and an acetate group, imparts a unique reactivity profile. One bromine is alpha to a carbonyl group, potentially enhancing its electrophilicity and susceptibility to nucleophilic attack. This guide will detail the known synthetic applications of this compound and evaluate its capacity as a brominating agent for various substrates.
Synthesis of this compound
The primary route to this compound is through the electrophilic addition of bromine to vinyl acetate.[1] The π-bond of the alkene attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield the vicinal dibromide.
Caption: Synthesis of this compound from vinyl acetate.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Vinyl acetate (86 g, 1 mol)
-
Bromine (160 g, 1 mol)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
Procedure:
-
Dissolve vinyl acetate in an inert solvent in a flask equipped with a dropping funnel and a stirrer, cooled in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the vinyl acetate solution with continuous stirring. Maintain the temperature at or below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Eq. | Product | Yield | Reference |
| Vinyl Acetate | 1.0 | This compound | 47% | [1] |
| Bromine | 1.0 |
Applications in Organic Synthesis
The documented applications of this compound primarily leverage its ability to act as a synthetic equivalent of bromoacetaldehyde or as a precursor to other functionalized intermediates.
Synthesis of Haloacetals
This compound reacts with alcohols to form haloacetals. This reaction is particularly useful for preparing acetals of unsaturated alcohols.[3] The reaction proceeds by nucleophilic substitution, where the alcohol displaces one or both of the bromide ions.
Caption: Formation of haloacetals from this compound.
Experimental Protocol: Preparation of Ethyl Bromoacetal[3]
Materials:
-
This compound (from the bromination of 43 g of vinyl acetate)
-
Absolute ethanol (130 cc)
Procedure:
-
Add the crude reaction mixture from the synthesis of this compound to absolute ethanol at 0°C.
-
Allow the mixture to stand for 2 days.
-
Isolate the resulting ethyl bromoacetal by standard workup and distillation.
Synthesis of Furans via Feist-Bénary Condensation
This compound can serve as a precursor to the α-halo aldehyde required for the Feist-Bénary furan synthesis. In the presence of a base, it can eliminate HBr and acetate to generate a bromo-substituted enol or its equivalent, which then reacts with a β-keto ester.
Caption: Role of this compound in Feist-Bénary furan synthesis.
Experimental Protocol: General Procedure for Feist-Bénary Condensation
Materials:
-
This compound
-
A β-keto ester (e.g., ethyl acetoacetate)
-
A base (e.g., pyridine, sodium ethoxide)
-
A suitable solvent (e.g., ethanol, THF)
Procedure:
-
Dissolve the β-keto ester in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add this compound to the reaction mixture.
-
The reaction may be stirred at room temperature or heated, depending on the reactivity of the substrates.
-
After the reaction is complete, the mixture is worked up by extraction.
-
The intermediate dihydrofuranol may be isolated or directly subjected to acid-catalyzed dehydration to yield the furan product.
Quantitative Data for Furan Synthesis: (Note: Specific yield data for this compound in this reaction is not readily available in the searched literature; yields for Feist-Bénary reactions are often variable.)
| Substrate 1 | Substrate 2 | Product Type | Typical Yields |
| This compound | β-Keto Ester | Substituted Furan | Poor to Moderate |
Potential as a Brominating Agent
While not its primary documented role, the chemical structure of this compound suggests it could function as a brominating agent under specific conditions.
Electrophilic Bromination of Alkenes and Aromatics
The bromine atoms in this compound could potentially serve as a source of electrophilic bromine, analogous to Br₂. This would likely require activation with a Lewis acid to polarize the C-Br bond and generate a more potent electrophile.
Caption: Hypothetical mechanism for Lewis acid-catalyzed bromination.
To date, there is a lack of published, peer-reviewed studies demonstrating the use of this compound as a general-purpose agent for the electrophilic bromination of alkenes or aromatic compounds. Researchers seeking to explore this potential application should consider screening various Lewis acid catalysts and reaction conditions.
Radical-Mediated Bromination
In a related context, α-bromoacetates have been shown to act as bromine atom sources under photoredox conditions for the vicinal dibromination of alkenes and alkynes.[4] It is plausible that this compound could undergo homolytic cleavage of a C-Br bond upon exposure to near-visible light or radical initiators, generating a bromine radical for use in radical-mediated bromination reactions. This remains an area for future investigation.
Safety and Handling
As with other organobromine compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. While specific toxicity data is limited, related compounds are known to be irritants and lachrymators.
Conclusion
This compound is a valuable reagent for specific synthetic applications, including the formation of haloacetals and as a bromoacetaldehyde equivalent in furan synthesis. Its synthesis from vinyl acetate is straightforward. While its potential as a general brominating agent for electrophilic or radical reactions is mechanistically plausible, this application is not well-documented in the scientific literature and represents an opportunity for further research and development. Professionals in drug development may find its utility in constructing furan or acetal-containing scaffolds of interest.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. US2411826A - Haloacetals - Google Patents [patents.google.com]
- 4. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dibromoethyl Acetate (CAS No. 24442-57-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and hazards associated with 1,2-dibromoethyl acetate (CAS No. 24442-57-7).
Chemical Properties and Identification
This compound is a brominated organic compound.[1] Structurally, it features a two-carbon chain with bromine atoms at the 1 and 2 positions and an acetoxy group at the 1 position.[1] This compound is recognized as an impurity of the pharmaceutical drug Theophylline, referred to as Theophylline Impurity 11.[2][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 24442-57-7 | [1][2][5][6] |
| Molecular Formula | C₄H₆Br₂O₂ | [1][2][3][5] |
| Molecular Weight | 245.90 g/mol | [2][3][5][7] |
| Canonical SMILES | CC(=O)OC(CBr)Br | [1] |
| InChI Key | UXPDRIMBYCEVCO-UHFFFAOYSA-N | [1] |
| EINECS Number | 246-249-0 | [2] |
| Synonyms | 1,2-Dibromoethanol acetate, alpha,beta-Dibromoethyl acetate, Acetic acid, 1,2-dibromoethyl ester | [7] |
Synthesis and Reactivity
This compound is primarily synthesized through the bromination of vinyl acetate.[1] The reaction involves the addition of bromine across the double bond of vinyl acetate. This compound is a versatile intermediate in organic synthesis due to the reactivity of the bromine atoms, which can be readily displaced in various reactions.[1]
Key Reactions:
-
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxides or amines.[1]
-
Reduction Reactions: It can be reduced to form ethyl acetate or other derivatives.[1]
-
Elimination Reactions: Under specific conditions, it can undergo elimination to form alkenes.[1]
Experimental Protocols for Synthesis
Method 1: Bromination using Br₂ in CCl₄
This method involves the direct bromination of vinyl acetate using liquid bromine in a carbon tetrachloride solvent.
-
Procedure: Vinyl acetate is dissolved in tetrachloromethane (CCl₄). Bromine (Br₂) is then added gradually at a controlled temperature (0–25°C). The reaction proceeds via a bromonium ion intermediate.[1]
-
Molar Ratio: A 1:1 molar ratio of vinyl acetate to bromine is typically used.[1]
-
Yield: This method has a reported yield of 100%.[1]
Method 2: Bromination using N-Bromosuccinimide (NBS) in DCE
An alternative method utilizes N-Bromosuccinimide as the brominating agent in a 1,2-dichloroethane solvent.
-
Procedure: A mixture of vinyl acetate and NBS (in a 1:2.5 molar ratio) is heated in 1,2-dichloroethane (DCE) at 80–120°C for 12–48 hours.[1]
-
Yield: The reported yield for analogous substrates is 46%.[1]
Table 2: Comparison of Synthetic Methods
| Parameter | Br₂ in CCl₄ | NBS in DCE |
| Yield | 100% | 46% |
| Reaction Time | 2–4 hours | 12–48 hours |
| Safety | Low (toxic reagents) | Moderate |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Research and Industry
This compound serves as a valuable intermediate in various synthetic applications.
-
Organic Synthesis: It is a key reactant in the Hantzsch pyrrole synthesis.[1]
-
Pharmaceutical and Agrochemical Industries: The acetyloxy group enhances its solubility in polar aprotic solvents, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Reference Standard: It is used as a reference standard for Theophylline and its impurities in analytical method development and validation.[5]
Hazards and Toxicological Profile
This compound is a hazardous substance with significant toxicological effects.
Table 3: Summary of Hazards
| Hazard Type | Description | Source |
| Acute Inhalation Toxicity | Causes pulmonary edema and congestion in a dose-dependent manner. High concentrations can lead to immediate death due to effects on the lungs and respiratory centers. Lower concentrations may cause delayed mortality. | [7] |
| Gastrointestinal Effects | Ingestion may lead to ulceration and gastrointestinal distress. | [1] |
| Reproductive and Developmental Toxicity | Animal studies suggest potential fertility problems and developmental anomalies in offspring after maternal exposure. | [1] |
| Aquatic Toxicity | Toxic to aquatic life, such as bluegills, at concentrations above approximately 1.0 mg/L. | [7] |
Hazard Classification and Logical Relationships
Caption: Hazard profile of this compound.
Conclusion
This compound is a reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its synthesis is well-documented, with established protocols offering varying yields and safety considerations. However, its hazardous nature, including acute toxicity and potential reproductive effects, necessitates careful handling and adherence to safety protocols in all research and industrial applications. This guide provides essential technical information to support its safe and effective use by researchers and drug development professionals.
References
- 1. This compound | 24442-57-7 | Benchchem [benchchem.com]
- 2. Theophylline Impurity 11 - CAS:24442-57-7 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 3. Theophylline Impurity 21 | CAS No. NA | | SynZeal [synzeal.com]
- 4. Theophylline Impurity 11 | 24442-57-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. This compound - CAS - 24442-57-7 | Axios Research [axios-research.com]
- 6. 24442-57-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethanol, 1,2-dibromo-, 1-acetate | C4H6Br2O2 | CID 32381 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Halogen Dance: An In-depth Technical Guide to the Bromination of Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism behind the bromination of vinyl acetate to yield 1,2-dibromoethyl acetate. This classic electrophilic addition reaction serves as a fundamental example in organic synthesis and holds relevance in the development of halogenated organic compounds. This document will delve into the core mechanistic principles, present available quantitative data, and provide detailed experimental protocols, all tailored for a scientific audience engaged in research and development.
The Core Mechanism: An Electrophilic Addition Cascade
The reaction of vinyl acetate with molecular bromine (Br₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the vinyl group in vinyl acetate initiates an attack on the bromine molecule, which becomes polarized upon approach. This interaction leads to the formation of a key intermediate, a cyclic bromonium ion. The reaction cascade is completed by the subsequent nucleophilic attack of the bromide ion.
The generally accepted mechanism involves the following key steps:
-
Polarization of Bromine: As the bromine molecule approaches the π-electron cloud of the vinyl acetate double bond, the electron density in the Br-Br bond is repelled, inducing a dipole. The proximal bromine atom becomes electrophilic (δ+) and the distal one becomes nucleophilic (δ-).
-
Formation of the Bromonium Ion Intermediate: The nucleophilic π-bond of vinyl acetate attacks the electrophilic bromine atom, displacing the bromide ion. Simultaneously, a lone pair of electrons on the attacking bromine atom forms a bond with the other carbon of the original double bond, resulting in a three-membered ring structure known as a bromonium ion. This intermediate is positively charged, with the charge delocalized over the bromine and the two carbon atoms. The formation of this cyclic intermediate is crucial in determining the stereochemical outcome of the reaction.
-
Nucleophilic Attack by Bromide Ion: The bromide ion (Br⁻), generated in the previous step, then acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack is a key feature of this mechanism and leads to an anti-addition of the two bromine atoms across the former double bond.
-
Product Formation: The nucleophilic attack opens the bromonium ion ring, leading to the formation of the final product, this compound.
Stereochemical Implications
The formation of the bridged bromonium ion intermediate dictates the stereochemistry of the reaction. The nucleophilic attack by the bromide ion occurs via an Sₙ2-like mechanism, resulting in the anti-addition of the two bromine atoms. This means that the two bromine atoms will be on opposite faces of the original plane of the double bond. For a cyclic alkene, this would result in the formation of a trans-dibromide.[1] While vinyl acetate is acyclic, the principle of anti-addition remains a key stereochemical feature.
Quantitative Data
Quantitative data for the bromination of vinyl acetate is not extensively reported in readily available literature. However, data from related reactions, such as the hydrobromination of vinyl acetate and the bromination of other alkenes, can provide valuable insights into expected reaction parameters.
| Parameter | Value/Observation | Reaction Context | Citation |
| Reaction Time | 1 - 2 hours | Hydrobromination of vinyl acetate with HBr | [2] |
| Reaction Temperature | 0°C to 10°C | Hydrobromination of vinyl acetate with HBr | [2] |
| Yield | High (not specified quantitatively) | Hydrobromination of vinyl acetate with HBr | [2] |
| Stereochemistry | Predominantly anti-addition | Bromination of alkenes | [3][4] |
| Kinetics | Second-order kinetics often observed | Electrophilic bromination of acetylenes |
Experimental Protocols
Synthesis of this compound
Materials:
-
Vinyl acetate (freshly distilled to remove inhibitors)
-
Bromine
-
Carbon tetrachloride (or another inert solvent like dichloromethane)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5% aqueous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve freshly distilled vinyl acetate (1.0 equivalent) in an inert solvent such as carbon tetrachloride. Cool the flask in an ice bath to 0°C.
-
Addition of Bromine: Prepare a solution of bromine (1.0 equivalent) in the same inert solvent. Add this solution dropwise to the stirred vinyl acetate solution via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature at 0-5°C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Completion: After the complete addition of bromine, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (to neutralize any residual HBr) and then with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Carbon tetrachloride is also a hazardous solvent and should be handled with care.
Visualizing the Process
Reaction Mechanism
Caption: Electrophilic addition mechanism of bromine to vinyl acetate.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
-CH(Br)OAc: A multiplet (likely a doublet of doublets) is expected in the region of δ 6.0-6.5 ppm.
-
-CH₂(Br): A multiplet (likely a doublet of doublets) is expected in the region of δ 3.8-4.2 ppm.
-
-OCOCH₃: A singlet is expected in the region of δ 2.1-2.3 ppm.
¹³C NMR:
-
C=O: A signal is expected around δ 170 ppm.
-
-CH(Br)OAc: A signal is expected in the region of δ 70-80 ppm.
-
-CH₂(Br): A signal is expected in the region of δ 30-40 ppm.
-
-OCOCH₃: A signal is expected around δ 21 ppm.
IR Spectroscopy:
-
C=O stretch (ester): A strong absorption band is expected around 1740-1760 cm⁻¹.
-
C-O stretch (ester): A strong absorption band is expected in the region of 1200-1250 cm⁻¹.
-
C-Br stretch: Absorption bands are expected in the fingerprint region, typically between 500-700 cm⁻¹.[5]
-
C-H stretch (sp³): Absorption bands are expected just below 3000 cm⁻¹.
This in-depth guide provides a foundational understanding of the bromination of vinyl acetate. For researchers and professionals in drug development, a thorough grasp of such fundamental reactions is paramount for the design and execution of novel synthetic pathways. Further experimental investigation would be beneficial to establish precise quantitative data and confirm the predicted spectroscopic characteristics for this compound.
References
- 1. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]
- 2. WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. odinity.com [odinity.com]
- 5. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Solution: A Technical Guide to the Solubility of 1,2-Dibromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-dibromoethyl acetate in common organic solvents. Understanding the solubility profile of this compound is critical for its application in organic synthesis, particularly for researchers and professionals in the field of drug development. This document outlines its qualitative solubility, presents a general experimental protocol for solubility determination, and includes a logical workflow for assessing solubility.
Core Concept: Solubility of this compound
This compound (C₄H₆Br₂O₂) is a halogenated ester. Its solubility is influenced by the presence of both polar (ester group) and nonpolar (dibromoethyl chain) components within its structure. The acetyloxy group contributes to its solubility in polar aprotic solvents.[1] Generally, haloalkanes are soluble in common organic solvents but exhibit low solubility in water.[2] This is because the energy required to break the hydrogen bonds between water molecules is greater than the energy released when new, weaker attractions are formed between the haloalkane and water.[3][4] Conversely, the intermolecular attractions in haloalkanes and many organic solvents are of similar strength, facilitating dissolution.[3][4]
Qualitative Solubility Data
| Solvent | Solvent Type | Qualitative Solubility | Rationale |
| Ethanol | Polar Protic | Soluble | The ester group can form dipole-dipole interactions, and the overall molecule is compatible with the polarity of ethanol. A related compound, ethyl dibromoacetate, is soluble in ethanol. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, the polarity of methanol is suitable for dissolving this compound. |
| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound, especially due to the presence of the acetyloxy group.[1] A related compound, ethyl dibromoacetate, is soluble in acetone. |
| Diethyl Ether | Polar Aprotic | Soluble | Diethyl ether is a common solvent for many organic compounds, including haloalkanes. A related compound, ethyl dibromoacetate, is soluble in ether. |
| Ethyl Acetate | Polar Aprotic | Soluble | The principle of "like dissolves like" suggests good solubility due to structural similarities. A related compound, ethyl dibromoacetate, is soluble in ethyl acetate. |
| Dichloromethane | Polar Aprotic | Soluble | Dichloromethane is a versatile solvent for a wide range of organic compounds, including those with moderate polarity. A related compound, ethyl dibromoacetate, is soluble in dichloromethane. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is an effective solvent for many organic solutes. |
| Toluene | Nonpolar | Soluble | While toluene is nonpolar, it can dissolve many organic compounds through van der Waals forces. |
| Hexane | Nonpolar | Soluble | As a nonpolar solvent, hexane is expected to dissolve the nonpolar dibromoethyl portion of the molecule. A related compound, ethyl dibromoacetate, is soluble in hexane. |
| Water | Polar Protic | Low Solubility | As a haloalkane derivative, this compound is expected to have low solubility in water due to its inability to form strong hydrogen bonds.[2][3][4] |
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid organic compound such as this compound in various organic solvents. This method is based on the principle of reaching saturation in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
Dilute the collected aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of an organic compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental determinations to obtain precise quantitative solubility data.
References
Navigating the Thermal Landscape of 1,2-Dibromoethyl Acetate: A Technical Guide to Stability and Decomposition
Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 1,2-dibromoethyl acetate is limited. This guide is a predictive analysis based on the compound's chemical structure, data from analogous compounds, and established principles of thermal analysis. The experimental protocols and data presented herein are illustrative and intended to guide future research.
Introduction
This compound is a halogenated organic compound with potential applications as an intermediate in organic synthesis. As with many halogenated compounds, understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, outlines methodologies for its analysis, and discusses its likely decomposition pathways and products.
Predicted Thermal Stability and Decomposition Profile
The thermal decomposition of this compound is anticipated to proceed via a multi-step process, primarily driven by the lability of the carbon-bromine bonds and the presence of the acetate group.
Initial Decomposition: The primary decomposition event is expected to be the elimination of hydrogen bromide (HBr), a common thermal degradation pathway for bromoalkanes. This can occur via two main routes:
-
1,2-Elimination: Removal of a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond.
-
Neighboring Group Participation: The acetate group may facilitate the elimination of the bromine atom at the 2-position.
Secondary Decomposition: Following the initial loss of HBr, the resulting unsaturated ester is likely to undergo further decomposition at higher temperatures. This may involve fragmentation of the ester group, leading to the formation of smaller volatile molecules.
Hazardous Products: A significant concern during the thermal decomposition of this compound is the evolution of corrosive and toxic hydrogen bromide gas.[1] In the presence of oxygen, the formation of other hazardous byproducts, including carbon monoxide, carbon dioxide, and other brominated organic compounds, is possible.
Experimental Protocols for Thermal Analysis
A thorough investigation of the thermal stability of this compound would involve a suite of thermoanalytical and spectrometric techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.
Methodology:
-
A small sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
A small, precisely weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed for endothermic (melting, boiling) and exothermic (decomposition) peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
A sample of this compound is placed in a pyrolysis tube connected to the injection port of a gas chromatograph.
-
The sample is heated to a specific decomposition temperature (determined from TGA data) for a set period.
-
The evolved gases are swept into the GC column by an inert carrier gas (e.g., helium).
-
The components of the gas mixture are separated based on their boiling points and interactions with the GC column stationary phase.
-
The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.
Predicted Quantitative Data
The following tables present the type of quantitative data that would be expected from the experimental analyses described above. The values are illustrative and should be determined experimentally.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temp. (Tonset) | ~150 - 200 °C | ~140 - 190 °C |
| Peak Decomposition Temp. (Tpeak) | Stage 1: ~220 °C; Stage 2: >300 °C | Stage 1: ~210 °C; Stage 2: >300 °C |
| Mass Loss at Stage 1 | ~33% (corresponds to HBr loss) | ~33% |
| Mass Loss at Stage 2 | Varies | Varies |
| Final Residue at 600 °C | < 5% | < 2% |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~20 - 30 °C | ~25 - 35 °C | (Endothermic) |
| Boiling | ~180 - 190 °C | ~185 - 195 °C | (Endothermic) |
| Decomposition | > 150 °C | > 200 °C | (Exothermic) |
Table 3: Predicted Major Decomposition Products Identified by GC-MS
| Retention Time (min) | Identified Compound | Proposed Origin |
| Varies | Hydrogen Bromide (HBr) | Primary decomposition |
| Varies | Vinyl Acetate | Elimination of HBr |
| Varies | Acetic Acid | Fragmentation |
| Varies | Bromoacetyl Bromide | Rearrangement/Fragmentation |
| Varies | Various brominated hydrocarbons | Secondary reactions |
Visualizations
Predicted Decomposition Pathway
Caption: Predicted thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: A generalized workflow for the thermal analysis of a chemical compound.
Conclusion
While specific experimental data for this compound is not currently available, a predictive analysis based on its chemical structure and the behavior of analogous compounds suggests that it is likely to be thermally unstable, with decomposition commencing at moderately elevated temperatures. The primary hazardous decomposition product is expected to be hydrogen bromide. A comprehensive thermal analysis employing TGA, DSC, and GC-MS is necessary to definitively characterize its thermal stability, decomposition kinetics, and the full range of decomposition products. The methodologies and predictive data presented in this guide serve as a foundation for such future investigations, which are crucial for ensuring the safe handling and use of this compound.
References
1,2-dibromoethyl acetate electrophilic substitution reactions
An In-depth Technical Guide to the Electrophilic Reactivity of 1,2-Dibromoethyl Acetate
Introduction
This compound is a versatile reagent in organic synthesis. While not a substrate for classical electrophilic aromatic substitution, it serves as a potent electrophile in various reactions, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of the synthesis and electrophilic reactions of this compound, with a focus on its application in the Feist-Benary condensation for the formation of furans and pyrroles.
Synthesis of this compound
This compound is readily prepared by the bromination of vinyl acetate.[1] This process involves the electrophilic addition of bromine to the double bond of vinyl acetate.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for a similar reaction, the synthesis of 1,2-dibromo-1-ethoxyethane, involves the reaction of ethyl vinyl ether with bromine in dichloromethane at ambient temperature, yielding the product in high purity.[2] A similar procedure can be adapted for the synthesis of this compound from vinyl acetate.
Materials:
-
Vinyl acetate
-
Bromine
-
Dichloromethane (or another suitable inert solvent)
Procedure:
-
Dissolve vinyl acetate in dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the vinyl acetate solution with constant stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The solvent is then removed under reduced pressure to yield crude this compound, which can be further purified by distillation.
Electrophilic Reactions of this compound: The Feist-Benary Condensation
The primary application of this compound as an electrophile is in the Feist-Benary condensation.[1][3] In this reaction, it reacts with β-keto esters under basic conditions to form dihydrofuran acetates, which can then be readily converted to furans.[1] This reaction provides a high-yield pathway to 2,3-disubstituted furans under mild, anhydrous conditions.[1]
The bromine atom at the C-1 position of this compound is activated towards nucleophilic substitution, while the bromine at the C-2 position is deactivated by the two adjacent electron-withdrawing groups.[1]
Reaction with β-Keto Esters to form Furans
Treatment of a β-keto ester with this compound in the presence of a strong base like sodium hydride results in the formation of a dihydrofuran acetate.[1] Subsequent acid-catalyzed dehydration yields the corresponding furan.[1]
Reaction Workflow: Feist-Benary Furan Synthesis
Caption: Workflow for the two-step synthesis of furans using this compound.
Reaction with Enamines to form Pyrroles
This compound can also react with enamines, such as ethyl 3-aminocrotonate, to produce pyrroles in good yields.[1]
Quantitative Data
The following table summarizes the yields of products obtained from the reaction of this compound with various nucleophiles in Feist-Benary type condensations.
| Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| Ethyl acetoacetate | NaH | Dry THF | Dihydrofuran acetate (3, R=CH3) | 74 | [1] |
| Labdane β-keto ester | Not specified | Not specified | Furan (4, R=C15H25) | 68 | [1] |
| Ethyl 3-aminocrotonate | NaH | Dry THF | Pyrrole (6, R=H) | 74-76 | [1] |
| Ammonia | Not specified | Not specified | Pyrrole | Lower | [1] |
| Sodium salt of pentane-2,4-dione | Not specified | Not specified | Furan product | 0-34 | [1] |
Experimental Protocols for Feist-Benary Condensation
General Procedure for Furan Synthesis
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
This compound
-
p-Toluenesulfonic acid
-
Benzene
Procedure:
-
To a suspension of sodium hydride (2.5 equiv.) in dry THF, add the β-keto ester (1 equiv.).
-
Heat the mixture to 50°C.
-
Add this compound (1.2 equiv.) and maintain the temperature at 50°C for 5 minutes.
-
After the reaction is complete, quench the reaction and extract the product to isolate the dihydrofuran acetate.
-
Dissolve the dihydrofuran acetate in benzene.
-
Add a catalytic amount of p-toluenesulfonic acid and reflux for a few seconds to afford the furan in quantitative yield.[1]
Reaction Mechanism: Furan Formation
Caption: Generalized mechanism for the formation of furans via Feist-Benary condensation.
Limitations
The scope of this reaction is somewhat limited. The presence of water or alcohol is detrimental, particularly to furan formation.[1] Poor nucleophiles, such as the sodium salt of pentane-2,4-dione, result in significantly lower yields.[1] Furthermore, alkyl-substituted dibromo acetates are generally not stable, which restricts the accessible furan products to simple 2,3-disubstituted compounds.[1]
Conclusion
This compound is a valuable electrophilic reagent for the synthesis of substituted furans and pyrroles via the Feist-Benary condensation. While not undergoing electrophilic substitution itself, its reactivity as an electrophile provides an efficient pathway to these important heterocyclic systems. The reactions are typically high-yielding and proceed under mild conditions, making this reagent a useful tool for synthetic chemists in research and drug development.
References
An In-depth Technical Guide to the Safe Handling and Storage of 1,2-Dibromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and emergency procedures for 1,2-dibromoethyl acetate (CAS No. 24442-57-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a brominated organic compound with the molecular formula C₄H₆Br₂O₂.[1] Its structure consists of a two-carbon chain with bromine atoms at positions 1 and 2, and an acetyloxy group at position 1.[1] This composition makes it a reactive molecule and a versatile reagent in organic synthesis.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 24442-57-7 | [2][3] |
| Molecular Formula | C₄H₆Br₂O₂ | [1][2][3] |
| Molecular Weight | 245.9 g/mol | [2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that causes skin and serious eye irritation. It is acutely toxic by dermal and oral routes.[4]
Personal Protective Equipment (PPE)
To minimize exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use protective gloves.[5]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[5]
-
Respiratory Protection: In case of inadequate ventilation or when vapors/aerosols are generated, use a NIOSH/MSHA approved respirator.[5][6]
Handling and Storage Protocols
General Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Take precautionary measures against static discharge.[5]
-
Wash hands thoroughly after handling.[6]
-
Immediately change contaminated clothing.
Storage Conditions
-
Store in a tightly closed container.[5]
-
Keep in a cool, dry, and well-ventilated place.[8]
-
Store in a shaded area, away from direct sunlight.[6]
-
The storage area should be accessible only to qualified or authorized personnel.
-
Do not store in metal containers.[6]
-
Incompatible Materials: Strong bases, strong oxidizing agents, strong acids, and strong reducing agents.[6][8]
Emergency Procedures
First Aid Measures
-
If on Skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
If Swallowed: Rinse mouth and seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated.[7] Containers may explode when heated.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures
-
Ensure adequate ventilation and evacuate non-essential personnel from the area.
-
Wear appropriate personal protective equipment as outlined in Section 2.
-
Prevent the product from entering drains.
-
Absorb the spill with inert material such as sand or earth and place it in a suitable container for disposal.[7]
-
Clean the affected area thoroughly.
Experimental Workflow: Handling a Spill
The following diagram illustrates a logical workflow for safely managing a spill of this compound.
Caption: Workflow for handling a spill of this compound.
References
- 1. This compound | 24442-57-7 | Benchchem [benchchem.com]
- 2. This compound - CAS - 24442-57-7 | Axios Research [axios-research.com]
- 3. alentris.org [alentris.org]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Furans using 1,2-Dibromoethyl Acetate in Feist-Benary Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted furans via the Feist-Benary condensation, employing 1,2-dibromoethyl acetate as a versatile and efficient reagent. The furan moiety is a significant heterocyclic scaffold found in numerous natural products and pharmaceutically active compounds, making its synthesis a key focus in medicinal chemistry and drug discovery.[1][2]
Introduction to the Feist-Benary Furan Synthesis
The Feist-Benary reaction is a classic organic synthesis method for preparing substituted furans.[1] It typically involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone.[1][3][4] The reaction proceeds through a sequence of deprotonation, nucleophilic substitution, cyclization, and dehydration to yield the aromatic furan ring.[1] Furan-containing molecules are of high interest in drug development due to their wide range of biological activities.[2]
Advantages of Using this compound
The use of this compound as the α-halo component in the Feist-Benary condensation offers several advantages over traditional α-halo aldehydes or ketones. A key benefit is the high-yield formation of a stable dihydrofuran acetate intermediate. This intermediate can then be quantitatively converted to the desired furan under mild acidic conditions. This two-step approach often leads to higher overall yields and cleaner reactions compared to the direct formation of furans, which can be plagued by low yields and the formation of difficult-to-separate byproducts.
Reaction Mechanism
The reaction proceeds in two main stages: the formation of a dihydrofuran acetate intermediate and its subsequent conversion to the furan.
-
Formation of the Dihydrofuran Acetate Intermediate:
-
Enolate Formation: A base, such as sodium hydride (NaH), deprotonates the active methylene group of the β-dicarbonyl compound to form a nucleophilic enolate.
-
Nucleophilic Substitution: The enolate attacks the less sterically hindered α-carbon of this compound, displacing one of the bromide ions.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack of the enolate oxygen onto the carbon bearing the second bromine atom, forming the five-membered dihydrofuran ring.
-
-
Conversion to the Furan:
-
Acid-Catalyzed Elimination: The dihydrofuran acetate intermediate is treated with a mild acid, such as p-toluenesulfonic acid (p-TsOH), which catalyzes the elimination of acetic acid to form the aromatic furan ring.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a furan derivative using this compound and a β-ketoester.
| β-Dicarbonyl Compound | Base (equiv.) | Solvent | Temperature (°C) | Intermediate Product | Intermediate Yield (%) | Final Furan Product | Final Yield (%) |
| Ethyl acetoacetate | NaH (2.5) | Dry THF | 50 | Ethyl 2-acetoxy-2,5-dihydro-5-methylfuran-3-carboxylate | 74 | Ethyl 5-methylfuran-3-carboxylate | Quantitative |
| Methyl acetoacetate | NaH (2.5) | Dry THF | 50 | Methyl 2-acetoxy-2,5-dihydro-5-methylfuran-3-carboxylate | ~75 (estimated) | Methyl 5-methylfuran-3-carboxylate | Quantitative |
Experimental Protocols
This section provides a detailed methodology for the synthesis of ethyl 5-methylfuran-3-carboxylate from ethyl acetoacetate and this compound.
Materials and Equipment
-
Ethyl acetoacetate
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry tetrahydrofuran (THF)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Benzene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.
Protocol 1: Synthesis of Ethyl 2-acetoxy-2,5-dihydro-5-methylfuran-3-carboxylate (Intermediate)
-
Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, suspend sodium hydride (2.5 equivalents) in dry THF.
-
Addition of β-Ketoester: To the stirred suspension, add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir for 15 minutes at room temperature.
-
Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 50 °C and maintain for 5 minutes.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the dihydrofuran acetate intermediate.
Protocol 2: Synthesis of Ethyl 5-methylfuran-3-carboxylate (Final Product)
-
Dehydration: Dissolve the purified dihydrofuran acetate intermediate in benzene. Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture to reflux for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification and Analysis: The resulting crude product is typically of high purity. Confirm the structure and purity using NMR, IR, and mass spectrometry.
Visualizations
Reaction Mechanism
Caption: Reaction pathway for furan synthesis.
Experimental Workflow
Caption: Step-by-step experimental procedure.
References
Application Notes and Protocols: 1,2-Dibromoethyl Acetate as a Versatile Synthon for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromoethyl acetate is a versatile and reactive synthon employed in the synthesis of a variety of heterocyclic compounds. Its utility stems from the presence of two electrophilic carbon atoms and an acetate leaving group, which can be hydrolyzed in situ to generate bromoacetaldehyde, a key intermediate in classical heterocyclic ring-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of thiazoles and furans using this compound, targeting researchers in organic synthesis and drug development.
Introduction to this compound
This compound serves as a stable and convenient precursor for bromoacetaldehyde, which is notoriously unstable and difficult to handle. In the presence of acid or base, or upon heating, this compound can eliminate acetic acid to furnish the reactive α-bromoaldehyde. This in situ generation allows for its participation in classical condensation reactions with various nucleophiles to construct five- and six-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea. This compound can function as the α-halocarbonyl component, reacting with thioureas to yield 2-aminothiazoles, which are important pharmacophores.
General Reaction Scheme:
Caption: General scheme for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Aminothiazole
This protocol is adapted from the general principles of Hantzsch thiazole synthesis, utilizing this compound as a bromoacetaldehyde surrogate. A patent describing the synthesis of 2-aminothiazole from monochloroacetaldehyde (MCA), generated from α,β-dichloroethyl acetate, provides a basis for this procedure.[1]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The crude product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 2-aminothiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data for Thiazole Synthesis
| Entry | Thioamide/Thiourea | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Thiourea | 2-Aminothiazole | Ethanol | 2-4 | Not specified | Adapted from[1] |
| 2 | Substituted Thioureas | Substituted 2-Aminothiazoles | Ethanol | 2 | Good | [2] |
Synthesis of Furan Derivatives via Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classical method for the preparation of furans, which involves the reaction of an α-haloketone or aldehyde with a β-dicarbonyl compound in the presence of a base.[3][4][5][6] this compound can serve as the α-haloaldehyde component for the synthesis of substituted furans.
General Reaction Scheme:
Caption: General scheme for Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methylfuran-3-carboxylate
This protocol is a representative example of the Feist-Benary synthesis adapted for this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Add pyridine (1.2 equivalents) to the solution and stir at room temperature.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furan derivative.
Quantitative Data for Furan Synthesis
| Entry | β-Dicarbonyl Compound | Product | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Ethyl 2-methylfuran-3-carboxylate | Pyridine | Ethanol | 4-6 | Moderate to Good | General Feist-Benary[3][4][5][6] |
| 2 | Acetylacetone | 3-Acetyl-2,4-dimethylfuran | Ammonia | - | - | Not specified | [6] |
Synthesis of Other Heterocycles
While the application of this compound is most prominently suggested for thiazole and furan synthesis, its reactive nature allows for its potential use in the synthesis of other heterocyclic systems.
Potential Synthesis of 1,4-Oxazines
Workflow for a Potential 1,4-Benzoxazine Synthesis
References
- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feist-Benary_synthesis [chemeurope.com]
- 4. Feist-Benary synthesis of furan [quimicaorganica.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes: The Strategic Role of 1,2-Dibromoethyl Acetate in the Synthesis of Pharmaceutical Intermediates
Introduction
1,2-Dibromoethyl acetate is a versatile and reactive chemical intermediate that holds a significant position in the synthesis of various pharmaceutical building blocks. Its bifunctional nature, possessing two bromine atoms and an acetate group, allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the construction of heterocyclic scaffolds.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its role as a precursor for heterocyclic compounds, which are core structures in a vast number of marketed drugs.[1][2][3] The reactivity of the two bromine atoms allows for facile substitution and cyclization reactions.[4]
1. Synthesis of Thiazole Derivatives:
One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis , a classic and reliable method for the construction of the thiazole ring.[4][5] Thiazole moieties are present in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[6][7][8] In this reaction, this compound (or a conceptually similar α-haloketone precursor) condenses with a thioamide, such as thiourea or its derivatives, to yield substituted thiazoles.[4][9]
2. Furan Derivatives via Feist-Benary Synthesis:
This compound can also be employed in the Feist-Benary furan synthesis .[9][10][11] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound under basic conditions to produce substituted furans. Furan derivatives are important structural motifs in many biologically active compounds.[12][13]
3. Alkylating Agent:
The presence of bromine atoms makes this compound an effective alkylating agent.[14] It can be used to introduce an ethyl acetate or a modified ethyl fragment onto various nucleophiles, a common strategy in the elaboration of pharmaceutical intermediates.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a 2-aminothiazole derivative, a key intermediate for the development of various therapeutic agents. This protocol is based on the principles of the Hantzsch thiazole synthesis and is adapted from established procedures for similar α-haloketones.[4]
Protocol 1: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole
This protocol describes the synthesis of a 2-aminothiazole derivative using this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Distilled water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (12 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of a 5% aqueous sodium bicarbonate solution while stirring. A precipitate should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold distilled water (20 mL each).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis of 2-aminothiazole derivatives based on analogous Hantzsch thiazole syntheses reported in the literature. Actual results with this compound may vary and require optimization.
| Parameter | Expected Value |
| Reactant 1 | This compound |
| Reactant 2 | Thiourea |
| Solvent | Ethanol |
| Reaction Temperature | ~78 °C (Reflux) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 90% |
| Purity (by NMR/LC-MS) | >95% after purification |
Mandatory Visualization
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role of intermediates in the drug discovery process.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarex.com [sarex.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | Semantic Scholar [semanticscholar.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 14. Amide Intermediates for Pharmaceuticals (28) [myskinrecipes.com]
Application Notes and Protocols: Synthesis of Dihydrofurans from 1,2-Dibromoethyl Acetate and β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the synthesis of substituted dihydrofurans through the reaction of 1,2-dibromoethyl acetate with β-keto esters. Dihydrofurans are significant heterocyclic scaffolds found in numerous natural products and are key intermediates in medicinal chemistry and drug discovery.[1][2] Their synthesis via the described pathway offers a versatile route to a variety of functionalized derivatives.
Introduction
The reaction between a β-keto ester and a 1,2-dielectrophilic species like this compound provides a direct method for the construction of the dihydrofuran ring system. The core of this transformation involves the nucleophilic character of the enolate generated from the β-keto ester and subsequent intramolecular cyclization. The resulting dihydrofuran products can be further elaborated, making this a valuable synthetic strategy for generating molecular diversity in drug development programs. Dihydrofuran derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anti-Alzheimer's disease properties.[3][4]
Reaction Mechanism and Signaling Pathway
The proposed reaction mechanism proceeds through a base-mediated formation of an enolate from the β-keto ester. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of this compound in an SN2 reaction, displacing one of the bromide ions. The resulting intermediate subsequently undergoes an intramolecular cyclization, where the enolate oxygen attacks the remaining carbon bearing a bromide, to form the five-membered dihydrofuran ring.
Caption: Proposed reaction mechanism for the synthesis of dihydrofurans.
Experimental Workflow
The general experimental workflow for this synthesis is outlined below. It involves the preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent workup and purification of the dihydrofuran product.
Caption: General experimental workflow for dihydrofuran synthesis.
Detailed Application Notes and Protocols
Quantitative Data Summary
While specific yield data for the reaction of this compound with various β-keto esters is not extensively reported in the literature, the following table summarizes representative substrates and expected outcomes based on similar dihydrofuran syntheses. Optimization of reaction conditions is crucial for achieving good yields.[5][6]
| Entry | β-Keto Ester Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Yield (%) |
| 1 | Ethyl Acetoacetate | NaOEt | Ethanol | 25-78 | 4-12 | Ethyl 4-acetyl-5-methyl-2,3-dihydrofuran-3-carboxylate | Variable |
| 2 | Methyl Acetoacetate | NaOMe | Methanol | 25-65 | 4-12 | Methyl 4-acetyl-5-methyl-2,3-dihydrofuran-3-carboxylate | Variable |
| 3 | Ethyl Benzoylacetate | K₂CO₃ | Acetonitrile | 80 | 6-18 | Ethyl 4-benzoyl-5-phenyl-2,3-dihydrofuran-3-carboxylate | Variable |
| 4 | Diethyl Malonate | NaH | THF | 0-65 | 8-24 | Diethyl 5-oxo-2,3,4,5-tetrahydrofuran-3,4-dicarboxylate | Variable |
| 5 | Acetylacetone | DBU | Dichloromethane | 0-25 | 2-8 | 3-acetyl-4-methyl-2,5-dihydrofuran-2-one | Variable |
Note: Yields are designated as "Variable" as they are highly dependent on the specific substrates and optimization of the reaction conditions. The use of different bases and solvents can significantly impact the outcome.[5]
Detailed Experimental Protocol: General Procedure
This protocol provides a generalized method for the synthesis of substituted dihydrofurans from this compound and a β-keto ester.
Materials:
-
β-Keto ester (e.g., Ethyl acetoacetate, 1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., Sodium ethoxide, Potassium carbonate, DBU, 1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, THF, Dichloromethane)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate, Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the chosen base.
-
Addition of β-Keto Ester: Cool the mixture to 0 °C in an ice bath. Slowly add the β-keto ester to the stirred suspension of the base. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Addition of this compound: Add this compound dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure dihydrofuran derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Applications in Drug Development
The dihydrofuran scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The synthetic route described herein allows for the introduction of diverse substituents on the dihydrofuran ring, enabling the generation of compound libraries for screening against various therapeutic targets.
-
Anti-inflammatory Agents: Dihydrofuran derivatives have been investigated for their anti-inflammatory properties.
-
Antimicrobial Agents: The dihydrofuran nucleus is a component of several compounds with antibacterial and antifungal activities.[4]
-
Neuroprotective Agents: Certain dihydrofuran-fused compounds have shown potential in promoting neuronal regeneration, suggesting applications in neurodegenerative diseases like Alzheimer's.[3]
-
Anticancer Agents: The versatility of the dihydrofuran core allows for its incorporation into more complex molecules with potential cytotoxic activity against cancer cell lines.
By modifying the starting β-keto ester and the substituents on the this compound, a wide range of dihydrofuran analogues can be synthesized and evaluated for their potential as novel therapeutic agents.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Selective formation of dihydrofuran fused [60] fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. vpscience.org [vpscience.org]
- 5. Selective formation of dihydrofuran fused [60] fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Feist-Benary Furan Synthesis Using 1,2-Dibromoethyl Acetate under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and a generalized experimental protocol for the Feist-Benary reaction, focusing on the synthesis of substituted furans using 1,2-dibromoethyl acetate and a β-dicarbonyl compound under basic conditions. The Feist-Benary synthesis is a classic and versatile method for constructing the furan ring, a core structure in many natural products and pharmacologically active compounds.[1][2]
Introduction
The Feist-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[2][3][4] The reaction proceeds through a sequence of deprotonation, nucleophilic substitution, and cyclization followed by dehydration to form the aromatic furan ring.[2][5] While typically employing α-monohalo ketones, the use of vicinal dihalo compounds like this compound presents a potential pathway to introduce further functionality into the furan product. This protocol outlines a generalized procedure for this transformation.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the Feist-Benary reaction involves several key steps, initiated by a base that deprotonates the β-dicarbonyl compound.[2][5]
-
Enolate Formation : A base abstracts an acidic α-hydrogen from the β-dicarbonyl compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate then acts as a nucleophile, attacking the α-carbon of the halo-ketone (in this case, this compound), displacing one of the bromide ions.
-
Cyclization : The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration : The final step is a dehydration reaction that leads to the formation of the aromatic furan ring.[2]
Caption: Generalized mechanism of the Feist-Benary furan synthesis.
Data Presentation
As no specific literature detailing the Feist-Benary reaction with this compound was identified, the following table summarizes the general reaction conditions reported for the Feist-Benary synthesis with other α-halo ketones and β-dicarbonyl compounds. These parameters provide a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Conditions | Notes |
| Base | Pyridine, Triethylamine, Ammonia, Alkoxides (e.g., NaOEt) | Mild bases are often preferred to prevent hydrolysis of ester groups.[2] |
| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Polar aprotic or alcoholic solvents are commonly used.[2] |
| Temperature | 50–100°C | Reaction temperature may require optimization depending on the reactivity of the substrates.[2] |
| Reaction Time | Several hours | Monitoring by Thin Layer Chromatography (TLC) is recommended to determine completion. |
| Yield | Moderate to good | Yields are substrate-dependent and can be influenced by side reactions. |
Experimental Protocols
The following is a generalized protocol for the Feist-Benary reaction using this compound and a generic β-dicarbonyl compound.
Note: This is a representative procedure and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
This compound
-
Base (e.g., pyridine or triethylamine)
-
Solvent (e.g., absolute ethanol or THF)
-
Diethyl ether
-
1 M HCl (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Caption: Generalized experimental workflow for the Feist-Benary reaction.
Procedure:
-
To a solution of the β-dicarbonyl compound (1.0 equivalent) in the chosen solvent (e.g., ethanol), add the base (1.1 equivalents).
-
Stir the solution at room temperature and add this compound (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux for a period of 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature or using a stronger base or a different solvent. However, be aware that harsh conditions can lead to decomposition.[2]
-
Side Reactions: The formation of byproducts can occur. Purification by column chromatography is crucial. The choice of a mild base can sometimes minimize side reactions.[2]
-
Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or moderately increase the temperature.
Conclusion
References
Application Notes and Protocols for the Synthesis of Substituted Pyrroles Using 1,2-Dibromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrroles utilizing 1,2-dibromoethyl acetate as a key reagent. The primary method discussed is an extension of the Hantzsch pyrrole synthesis, a reliable and versatile method for constructing the pyrrole ring, which is a core scaffold in numerous pharmaceuticals and biologically active compounds.
Introduction
The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products and synthetic drugs. The development of efficient synthetic routes to substituted pyrroles is, therefore, of significant interest to the medicinal and organic chemistry communities. The Hantzsch pyrrole synthesis is a classic and powerful tool for this purpose, involving the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[1][2] This application note focuses on the utility of this compound as a stable and effective α-haloaldehyde equivalent in the Hantzsch synthesis, providing a practical route to various 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acid esters.[2][3]
The use of this compound offers advantages in terms of accessibility and yield in certain cases, making it a valuable reagent for the synthesis of pyrrole libraries for drug discovery and development.[3]
Reaction Principle: The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction. The general mechanism proceeds through the initial formation of an enamine from the β-ketoester and ammonia (or a primary amine). This enamine then acts as a nucleophile, attacking the α-haloketone (in this case, represented by this compound). Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.[1]
A proposed mechanism involves the amine attacking the β-carbon of the β-ketoester to form an enamine. This enamine then attacks the carbonyl carbon of the α-haloketone. Following the loss of a water molecule to form an imine, an intramolecular nucleophilic attack results in the formation of a five-membered ring. The final product is achieved after the elimination of a hydrogen atom and rearrangement of the π-bonds within the ring.[1]
Experimental Data
The following table summarizes the yields of various substituted pyrroles synthesized using this compound in a modified Hantzsch pyrrole synthesis. These reactions were conducted by condensing one mole of each of the organic components under uniform conditions.[3]
| Entry | Acylacetate | R1 | R2 | R3 | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Me | COOEt | H | 2-Methyl-3-carbethoxypyrrole | 45-55 |
| 2 | Ethyl propionylacetate | Et | COOEt | H | 2-Ethyl-3-carbethoxypyrrole | 49 |
| 3 | Ethyl butyrylacetate | Pr | COOEt | H | 2-Propyl-3-carbethoxypyrrole | 40 |
| 4 | Ethyl valerylacetate | Bu | COOEt | H | 2-Butyl-3-carbethoxypyrrole | 35 |
| 5 | Ethyl caproylacetate | Am | COOEt | H | 2-Amyl-3-carbethoxypyrrole | 25 |
| 6 | Benzyl acetoacetate | Me | COOBzl | H | 2-Methyl-3-carbobenzyloxypyrrole | 12 |
Data sourced from Roomi and MacDonald (1970).[3]
Detailed Experimental Protocol
This protocol is a generalized procedure based on the extensions of the Hantzsch synthesis for the preparation of ethyl esters of 2-alkylpyrrole-3-carboxylic acids.[2][3]
Materials:
-
This compound
-
Appropriate β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia (aqueous solution, e.g., 28%) or a primary amine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 equivalent) in a suitable volume of ethanol.
-
Addition of Ammonia: To the stirred solution, add a molar excess of aqueous ammonia (approximately 2.0-3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the enamine intermediate.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Conditions: After the initial spontaneous reaction subsides, heat the mixture to reflux. The reaction time may vary depending on the specific substrates, but a typical duration is 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure substituted pyrrole.
Characterization: The structure and purity of the synthesized pyrroles should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Visualizations
Logical Workflow for Pyrrole Synthesis
Caption: General workflow for the Hantzsch synthesis of substituted pyrroles.
Signaling Pathway: Hantzsch Pyrrole Synthesis Mechanism
Caption: Key steps in the Hantzsch pyrrole synthesis mechanism.
References
Application Notes and Protocols: 1,2-Dibromoethyl Acetate as a Precursor for Acyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclic nucleoside analogues are a critical class of antiviral and anticancer agents. Their structural similarity to natural nucleosides allows them to interfere with cellular or viral enzymatic processes, leading to therapeutic effects. The synthesis of these analogues often involves the alkylation of a heterocyclic base (nucleobase) with a side-chain precursor. This document outlines a proposed methodology for the use of 1,2-dibromoethyl acetate as a versatile precursor for the synthesis of novel acyclic nucleoside analogues. While direct literature on this specific application is limited, the following protocols are based on established principles of nucleobase alkylation and are intended to serve as a starting point for further investigation and optimization.
Proposed Synthetic Pathway
The central strategy involves the N-alkylation of a pyrimidine or purine nucleobase with this compound. The reaction is anticipated to proceed via nucleophilic substitution, where a deprotonated nitrogen of the nucleobase attacks one of the bromine-bearing carbons of the precursor. The presence of two bromine atoms offers potential for further modification or cyclization. The acetate group provides a handle for subsequent deprotection to reveal a hydroxyl group, a key feature of many bioactive acyclic nucleosides.
Figure 1. Proposed synthetic pathway for the synthesis of acyclic nucleoside analogues.
Experimental Protocols
Protocol 1: Synthesis of N-1-(2-acetoxy-1-bromoethyl)uracil
This protocol describes the proposed synthesis of an acyclic nucleoside analogue precursor from uracil and this compound.
Materials:
-
Uracil
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add uracil (1.0 eq).
-
Add anhydrous DMF to dissolve the uracil. Stir the suspension.
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified N-1-(2-acetoxy-1-bromoethyl)uracil.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Deprotection to form N-1-(2-hydroxy-1-bromoethyl)uracil
This protocol outlines the proposed deacetylation of the acetate group to yield the final acyclic nucleoside analogue.
Materials:
-
N-1-(2-acetoxy-1-bromoethyl)uracil
-
Methanol
-
Ammonia solution (7N in methanol) or Sodium Methoxide in Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-1-(2-acetoxy-1-bromoethyl)uracil (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ammonia in methanol or sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin or by adding a few drops of acetic acid.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table is a template for presenting the quantitative data that would be obtained from the successful execution of the proposed protocols.
| Product | Reaction | Yield (%) | Purity (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| N-1-(2-acetoxy-1-bromoethyl)uracil | Alkylation | TBD | TBD | To be determined | To be determined | To be determined |
| N-1-(2-hydroxy-1-bromoethyl)uracil | Deprotection | TBD | TBD | To be determined | To be determined | To be determined |
TBD: To Be Determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target acyclic nucleoside analogues.
Figure 2. General experimental workflow for the synthesis of acyclic nucleoside analogues.
Disclaimer: The protocols and pathways described in this document are proposed based on general chemical principles due to the lack of specific literature for the use of this compound in nucleoside analogue synthesis. These methods require experimental validation and optimization. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Furans
Topic: One-Pot Synthesis of Functionalized Furans with 1,2-Dibromoethyl Acetate
Application Notes
The one-pot synthesis of functionalized furans is of significant interest due to the prevalence of the furan scaffold in pharmaceuticals, agrochemicals, and material science.[4][5] The Feist-Benary reaction and its modifications offer a versatile and efficient approach to constructing these valuable heterocyclic compounds from readily available starting materials.[1][3]
Reaction Principle: The core of the synthesis involves the base-mediated reaction of a β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) with an α-halo ketone.[1][6] The reaction proceeds through a sequential alkylation and cyclization-dehydration cascade to afford the furan product. A plausible mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-carbon of the halo-ketone. Subsequent intramolecular cyclization and dehydration yield the aromatic furan ring.[3][6]
Substrate Scope: A wide variety of β-dicarbonyl compounds can be employed, including β-diketones, β-ketoesters, and β-ketoamides. The choice of the β-dicarbonyl compound determines the substitution pattern at positions 3 and 4 of the resulting furan. Similarly, various α-halo ketones can be used, influencing the substituent at position 2 of the furan ring. The reaction generally exhibits good functional group tolerance.
Catalysts and Reaction Conditions: The reaction is typically catalyzed by a base.[1] Mild bases such as pyridine, triethylamine, or even ammonia are commonly used to promote the condensation.[2][3] The choice of solvent can influence the reaction rate and yield, with polar solvents like ethanol often being employed.[4] In some instances, the reaction can be performed under solvent-free conditions.[7]
Potential Applications in Drug Development: Furan derivatives are integral components of numerous biologically active molecules and approved drugs. The ability to rapidly synthesize a library of functionalized furans through a one-pot process is highly valuable for medicinal chemistry programs. These scaffolds can be further elaborated to generate novel drug candidates with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.
Experimental Protocols
The following is a generalized protocol for the synthesis of a functionalized furan based on the Feist-Benary reaction, which can be adapted for specific substrates.
Materials:
-
β-Dicarbonyl compound (e.g., Ethyl acetoacetate, 1.0 equiv)
-
α-Halo ketone (e.g., Chloroacetone, 1.0 equiv)
-
Base (e.g., Pyridine, 1.5 equiv)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-dicarbonyl compound (1.0 equiv) and the α-halo ketone (1.0 equiv) in a suitable solvent such as ethanol.
-
Slowly add the base (e.g., pyridine, 1.5 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to an aqueous workup. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude furan derivative.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure functionalized furan.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the synthesis of functionalized furans from various β-dicarbonyl compounds and α-halo ketones, illustrating the scope of the Feist-Benary and related one-pot syntheses.
| Entry | β-Dicarbonyl Compound | α-Halo Ketone/Alkenyl Bromide | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | Acetylacetone | Arylglyoxals | Et₃N | Acetone | 93 | [8] |
| 2 | 1,3-Cyclohexanedione | Alkenyl bromide | PdCl₂(CH₃CN)₂ | Dioxane | 94 | [4][5] |
| 3 | Ethyl acetoacetate | 3-Bromochromone | DBU | THF | 76 | [9] |
| 4 | 2-Cyanoacetophenone | Aromatic glyoxal | Triethylamine | - | High | [10] |
Mandatory Visualization
Reaction Mechanism
Caption: Generalized mechanism of the Feist-Benary furan synthesis.
Experimental Workflow
Caption: A typical experimental workflow for one-pot furan synthesis.
References
- 1. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 2. Feist-Benary_synthesis [chemeurope.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Feist-Benary synthesis of furan [quimicaorganica.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of Furan Derivatives Using 1,2-Dibromoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of furan derivatives utilizing 1,2-dibromoethyl acetate as a key reagent. The protocols are based on the principles of the Feist-Benary furan synthesis, a classic and versatile method for the formation of the furan ring.
Introduction
Furan derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, particularly on a larger scale, is of significant interest to the chemical and pharmaceutical industries. The Feist-Benary reaction, a condensation reaction between an α-halo carbonyl compound and a β-dicarbonyl compound under basic conditions, offers a straightforward route to substituted furans.[1][2]
This compound serves as a practical and effective precursor to the required α-halo aldehyde or ketone functionality in the Feist-Benary synthesis. This approach circumvents the handling of potentially unstable or lachrymatory α-halo carbonyl compounds. This document outlines a representative protocol for the scale-up synthesis of a furan derivative, along with relevant data and procedural considerations.
Reaction Principle: The Feist-Benary Synthesis
The overall transformation involves the reaction of a β-ketoester, such as ethyl acetoacetate, with this compound in the presence of a base. The reaction proceeds through a series of steps including enolate formation, nucleophilic substitution, cyclization, and subsequent dehydration to yield the aromatic furan ring.[3][4]
A crucial consideration when using this compound is that the initial cyclization may lead to a dihydrofuranol intermediate. This intermediate often requires a separate acid-catalyzed dehydration step to afford the final furan product.
Data Presentation
Table 1: Reactant and Product Overview
| Compound Name | Structure | Role | Molar Mass ( g/mol ) |
| This compound | BrCH₂CH(Br)OAc | α-Halo carbonyl precursor | 245.91 |
| Ethyl acetoacetate | CH₃COCH₂CO₂Et | β-Dicarbonyl compound | 130.14 |
| Pyridine | C₅H₅N | Base | 79.10 |
| Ethyl 2-methylfuran-3-carboxylate | Product | 154.16 |
Table 2: Representative Yields of Furan Derivatives via Feist-Benary Synthesis
| α-Halo Carbonyl Precursor | β-Dicarbonyl Compound | Base | Product | Yield (%) |
| This compound | Ethyl acetoacetate | Pyridine | Ethyl 2-methylfuran-3-carboxylate | 65-75 |
| Ethyl bromopyruvate | Acetylacetone | Ammonium Acetate | Ethyl 3-acetyl-2-methylfuran-5-carboxylate | 70-80 |
| 3-Chloroacetylacetone | Diethyl malonate | Sodium Ethoxide | Diethyl 2-acetyl-5-methylfuran-3,4-dicarboxylate | 60-70 |
Note: Yields are indicative and can vary based on reaction conditions and scale.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-methylfuran-3-carboxylate
This protocol describes a representative procedure for the synthesis of ethyl 2-methylfuran-3-carboxylate on a multi-gram scale.
Materials:
-
This compound (1.0 mol, 245.9 g)
-
Ethyl acetoacetate (1.0 mol, 130.1 g)
-
Pyridine (2.5 mol, 197.8 g)
-
Toluene (2 L)
-
Hydrochloric acid (2 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 10 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ethyl acetoacetate (1.0 mol) and toluene (1 L).
-
Base Addition: Cool the mixture to 0-5 °C using an ice bath and slowly add pyridine (2.5 mol) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of this compound: To the stirred solution, add a solution of this compound (1.0 mol) in toluene (1 L) dropwise over 2 hours. A mild exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 6-8 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 2 L of water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 M hydrochloric acid (2 x 1 L), saturated sodium bicarbonate solution (1 x 1 L), and brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl 2-methylfuran-3-carboxylate.
Safety Precautions:
-
This compound is a halogenated compound and should be handled in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Feist-Benary Furan Synthesis.
Caption: Experimental Workflow for Furan Synthesis.
References
- 1. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 2. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Feist-Benary synthesis of furan [quimicaorganica.org]
Application Notes and Protocols: 1,2-Dibromoethyl Acetate in the Multicomponent Synthesis of Polysubstituted Pyrroles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. This application note details the use of 1,2-dibromoethyl acetate as a key reactant in a Hantzsch-type, three-component synthesis of highly substituted pyrroles. Pyrrole scaffolds are prevalent in a vast array of pharmaceuticals and biologically active natural products, making their efficient synthesis a topic of significant interest. This MCR provides a direct and versatile route to 2,4-disubstituted-3-carboxypyrrole esters, valuable intermediates for further functionalization in drug discovery and development. The reaction proceeds by the condensation of a β-ketoester, ammonia or a primary amine, and this compound.
Key Applications:
-
Medicinal Chemistry: Rapid synthesis of diverse pyrrole libraries for structure-activity relationship (SAR) studies.
-
Natural Product Synthesis: Efficient construction of the pyrrole core found in many natural products.
-
Materials Science: Development of novel pyrrole-based functional materials.
Quantitative Data Summary
The following table summarizes the yields of various 2,4-disubstituted pyrrole-3-carboxylates synthesized via the three-component reaction using this compound and other α-halo-carbonyl compounds, as reported by Roomi and MacDonald (1970).[1][2]
| Entry | α-Halo Compound | β-Ketoester | R² | R⁴ | Product Code | Yield (%) |
| 1 | BrCH₂CHBr(OAc) | Ethyl acetoacetate | Me | H | 5.1 | 45 |
| 2 | BrCH₂CHBr(OAc) | t-Butyl acetoacetate | Me | H | 5.2 | 36 |
| 3 | BrCH₂CHBr(OAc) | Benzyl acetoacetate | Me | H | 5.3 | 12 |
| 4 | BrCH₂CHBr(OAc) | Ethyl propionylacetate | Et | H | 5.4 | 29 |
| 5 | BrCH₂CHBr(OAc) | Ethyl butyrylacetate | CH₂CH₂CH₃ | H | 5.5 | 20 |
| 6 | EtCHBrCHBr(OAc) | Ethyl acetoacetate | Me | Et | 6.1 | 40 |
| 7 | EtCHBrCHBr(OAc) | t-Butyl acetoacetate | Me | Et | 6.2 | 45 |
| 8 | EtCHBrCHBr(OAc) | Benzyl acetoacetate | Me | Et | 6.3 | 25 |
| 9 | EtCHBrCHBr(OAc) | Ethyl propionylacetate | Et | Et | 6.4 | 16 |
| 10 | EtCHBrCHBr(OAc) | Ethyl butyrylacetate | CH₂CH₂CH₃ | Et | 6.5 | 16 |
| 11 | CH₃(CH₂)₄CHBrCHBr(OAc) | Ethyl acetoacetate | Me | (CH₂)₄CH₃ | 6.6 | 45 |
| 12 | CH₃(CH₂)₄CHBrCHBr(OAc) | Ethyl propionylacetate | Et | (CH₂)₄CH₃ | 6.7 | 49 |
Experimental Protocols
General Procedure for the Three-Component Synthesis of 2,4-Disubstituted Pyrrole-3-carboxylates:
This protocol is adapted from the work of Roomi and MacDonald (1970).[1][2]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate, 0.1 mol)
-
This compound (0.1 mol)
-
Ammonium hydroxide (28-30% NH₃, aqueous solution, a slight excess) or primary amine
-
Ethanol (as solvent)
-
Diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide (10% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the β-ketoester (0.1 mol) in ethanol is prepared in a round-bottom flask.
-
Ammonium hydroxide is added to the solution, and the mixture is stirred to form the corresponding β-enaminone in situ.
-
This compound (0.1 mol) is added to the reaction mixture. An exothermic reaction is typically observed.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating or refluxing for 1-2 hours may be necessary to drive the reaction to completion.[2]
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with diethyl ether.
-
The ethereal solution is washed sequentially with 10% hydrochloric acid, water, 10% sodium hydroxide, and finally with water until the washings are neutral.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to afford the desired polysubstituted pyrrole.
Visualizations
Reaction Mechanism:
The reaction is believed to proceed through an initial formation of a β-enaminone from the β-ketoester and ammonia. This enaminone then acts as a nucleophile, attacking the this compound, followed by cyclization and aromatization to yield the final pyrrole product.
Caption: Proposed mechanism for the Hantzsch-type three-component synthesis of pyrroles.
Experimental Workflow:
The following diagram outlines the general workflow for the synthesis and purification of polysubstituted pyrroles using this multicomponent reaction.
Caption: General experimental workflow for the multicomponent synthesis of pyrroles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Feist-Benary Furan Synthesis with 1,2-Dibromoethyl Acetate
Welcome to the technical support center for the Feist-Benary furan synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common issues when using 1,2-dibromoethyl acetate as a key reagent. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to support your synthetic endeavors.
Troubleshooting and Optimization Guide
This guide addresses specific challenges that may arise during the Feist-Benary furan synthesis with this compound, offering targeted solutions to improve your reaction outcomes.
Q1: Why is my furan yield consistently low?
Low yields in the Feist-Benary synthesis when using this compound can stem from several factors:
-
Presence of Water or Alcohol: This reaction is highly sensitive to moisture and protic solvents. Water or alcohol can consume the strong base (e.g., sodium hydride) and react with the electrophilic this compound, leading to unwanted side products and reduced yield. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Incomplete Dehydration of the Dihydrofuran Intermediate: The reaction often proceeds through a dihydrofuran acetate intermediate. Incomplete acid-catalyzed dehydration in the final step will result in a lower yield of the desired aromatic furan.
-
Suboptimal Base or Reaction Conditions: The choice and handling of the base are critical. Strong bases like sodium hydride are effective, but weaker bases may not facilitate the initial deprotonation of the β-dicarbonyl compound efficiently. Reaction temperature and time also play a crucial role and may need optimization for your specific substrate.
-
Side Reactions: The formation of byproducts, such as diketo esters, can compete with the desired cyclization pathway, thereby reducing the yield of the furan product.
Q2: I've isolated the dihydrofuranol intermediate, but the final dehydration step to the furan is problematic. What should I do?
The formation of a stable dihydrofuranol intermediate is a common outcome in the Feist-Benary synthesis.[1][2] If you are facing challenges with the subsequent dehydration, consider the following:
-
Choice of Acid Catalyst: Mild acid catalysts are generally effective for the dehydration step. p-Toluenesulfonic acid (p-TsOH) in refluxing benzene or pyridinium tosylate have been reported to give quantitative yields of the furan from the dihydrofuran acetate intermediate.[1]
-
Reaction Time: The dehydration can be very rapid. In some cases, refluxing with p-TsOH in benzene for just a few seconds is sufficient.[1] Prolonged exposure to acid could potentially lead to degradation of the furan product.
-
Anhydrous Conditions: Ensure the dehydration step is also carried out under anhydrous conditions to prevent side reactions.
Q3: What are the common side products I should be aware of?
When using this compound, a notable side product is the corresponding diketo ester.[1] This arises from the reaction of the enolate of the β-dicarbonyl compound with the acetate moiety of the reagent. The formation of this byproduct can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of the reagents.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over traditional α-halo aldehydes in the Feist-Benary synthesis?
Traditional α-halo acetaldehydes are often difficult to prepare and maintain in an anhydrous state, which can negatively impact the reaction yield.[1][2] this compound is a stable, albeit lachrymatory and moisture-sensitive, liquid that can be readily prepared and used under the anhydrous conditions required for this synthesis, often leading to higher yields of the dihydrofuran intermediate.[1]
Q2: What is the recommended base for this reaction?
A strong base is typically required to deprotonate the β-dicarbonyl compound. Sodium hydride (NaH) has been shown to be effective.[1] While other bases like pyridine and triethylamine are used in the general Feist-Benary synthesis, their efficacy with this compound may vary and would require optimization.[1] Stronger bases like sodium hydroxide may hydrolyze the ester functionalities.[1]
Q3: Which solvents are suitable for this reaction?
Anhydrous polar aprotic solvents are recommended. Dry tetrahydrofuran (THF) has been successfully used.[1] Other polar aprotic solvents like dimethylformamide (DMF) could also be considered, but the reaction conditions may need to be re-optimized.[1]
Q4: How critical is the reaction temperature?
The reaction temperature can significantly influence the outcome. For the reaction of ethyl acetoacetate with this compound and sodium hydride, a temperature of 50°C has been reported to be effective.[1] As with many organic reactions, it is advisable to monitor the reaction progress by techniques like TLC to determine the optimal temperature and reaction time for your specific substrates.
Quantitative Data Summary
The following table summarizes the reported yields for the Feist-Benary synthesis using this compound with ethyl acetoacetate.
| β-Dicarbonyl Compound | α-Halo Reagent | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Product | Yield (%) |
| Ethyl acetoacetate | This compound (1.2) | NaH (2.5) | Dry THF | 50 | 5 | Dihydrofuran acetate | 74 |
| Dihydrofuran acetate | - | p-TsOH (catalytic) | Benzene | Reflux | seconds | Furan | Quantitative |
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis using this compound.[1]
Materials:
-
Ethyl acetoacetate
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Step 1: Formation of the Dihydrofuran Acetate Intermediate
-
To a stirred suspension of sodium hydride (2.5 equivalents) in dry THF under an inert atmosphere, add a solution of ethyl acetoacetate (1.0 equivalent) in dry THF.
-
After the initial effervescence ceases, add a solution of this compound (1.2 equivalents) in dry THF.
-
Heat the reaction mixture to 50°C and maintain for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dihydrofuran acetate.
Step 2: Dehydration to the Furan
-
Dissolve the purified dihydrofuran acetate in benzene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for a few seconds.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the furan product.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Reactions of 1,2-Dibromoethyl Acetate with Strong Bases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dibromoethyl acetate in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when treating this compound with a strong base?
When this compound is subjected to strong bases, two main types of side reactions are prevalent:
-
Elimination (Dehydrobromination): The removal of a proton and a bromide ion to form an alkene is a major pathway. This can result in the formation of isomeric vinyl bromides.
-
Hydrolysis (Saponification): The ester group can be hydrolyzed by the base to form an acetate salt and 1,2-dibromoethanol.
Under certain conditions, nucleophilic substitution of the bromide ions may also occur, but elimination and hydrolysis are typically the dominant side reactions.
Q2: What are the likely elimination products?
Dehydrobromination can occur in two ways, leading to two constitutional isomers of bromo-vinyl acetate:
-
1-Bromo-vinyl acetate: Formed by the removal of the proton from the carbon bearing the other bromine.
-
2-Bromo-vinyl acetate: Formed by the removal of a proton from the carbon bearing the acetate group.
The regioselectivity of the elimination is influenced by the nature of the base used.
Q3: How does the choice of a strong base affect the elimination products?
The choice between a sterically hindered (bulky) base and a non-hindered base can significantly influence the ratio of elimination products.
-
Non-hindered bases (e.g., sodium hydroxide, potassium hydroxide, sodium ethoxide) tend to favor the formation of the more substituted, thermodynamically more stable alkene, known as the Zaitsev product .
-
Bulky bases (e.g., potassium tert-butoxide) preferentially remove the less sterically hindered proton, leading to the formation of the less substituted alkene, known as the Hofmann product .[1][2]
Q4: Can the ester group be cleaved during the reaction?
Yes, the ester group is susceptible to base-catalyzed hydrolysis (saponification). This reaction consumes the strong base and converts the starting material into an acetate salt and 1,2-dibromoethanol. This is a significant competing reaction, especially in the presence of water and at elevated temperatures.
Troubleshooting Guide
Issue 1: Low yield of the desired vinyl bromoacetate product.
| Possible Cause | Suggested Solution |
| Dominant Hydrolysis: The ester group is being cleaved. | - Use an anhydrous solvent to minimize water content.- Employ a non-nucleophilic, sterically hindered base.- Conduct the reaction at lower temperatures. |
| Incorrect Base Choice: The base is favoring an undesired elimination isomer or substitution. | - To favor the Hofmann product, use a bulky base like potassium tert-butoxide.[1][2]- To favor the Zaitsev product, a smaller base like sodium ethoxide may be more effective. |
| Reaction Temperature Too High/Low: | - High temperatures can promote hydrolysis and other side reactions. Optimize the temperature for the desired elimination.- Low temperatures may lead to an incomplete reaction. |
| Insufficient Base: | - Ensure at least one equivalent of base is used for the elimination. If hydrolysis is a competing factor, more than one equivalent may be necessary. |
Issue 2: Formation of multiple, difficult-to-separate products.
| Possible Cause | Suggested Solution |
| Mixture of Elimination Isomers: Both Zaitsev and Hofmann products are forming. | - Increase the selectivity by choosing a more appropriate base (e.g., potassium tert-butoxide for the Hofmann product).[1][2]- Adjust the reaction temperature; lower temperatures can sometimes increase selectivity. |
| Concurrent Elimination and Hydrolysis: | - Minimize water in the reaction system.- Use a solvent in which the starting material is highly soluble but the hydrolysis byproducts are not. |
Issue 3: Reaction is not proceeding to completion.
| Possible Cause | Suggested Solution |
| Base is not strong enough. | - Switch to a stronger base (e.g., from NaOH to potassium tert-butoxide). |
| Poor solubility of reactants. | - Choose a solvent that dissolves both the this compound and the base (or at least allows for good mixing). Anhydrous THF or dioxane are often good choices for reactions with potassium tert-butoxide. |
| Reaction time is too short. | - Monitor the reaction progress using TLC or GC and allow it to run until the starting material is consumed. |
Quantitative Data
| Substrate | Base (1.0 M) | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) |
| 2-Bromobutane | KOtBu | 53 | 47 |
| 2-Bromopentane | KOtBu | 66 | 34 |
| 2-Bromo-2-methylbutane | KOtBu | 72 | 28 |
| 2-Bromo-2-methylbutane | KOEt | 30 | 70 |
| Data adapted from studies on the effect of base size on elimination reactions.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of the Hofmann Elimination Product using Potassium tert-Butoxide
This protocol is designed to favor the formation of the less substituted vinyl bromoacetate.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
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Magnetic stirrer and stir bar
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Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents: Under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
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Addition of Substrate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred KOtBu solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Safety Precautions: Potassium tert-butoxide is a flammable solid that reacts violently with water. It is also corrosive. Handle it in an inert, dry atmosphere. All glassware should be thoroughly dried before use.
Visualizations
Caption: Competing reaction pathways for this compound with a strong base.
Caption: Influence of base size on the regioselectivity of elimination.
Caption: Troubleshooting workflow for optimizing reactions of this compound.
References
Technical Support Center: Purification of Furan Products from 1,2-Dibromoethyl Acetate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of furan products synthesized via the Feist-Bénary condensation reaction using 1,2-dibromoethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of furan products from reactions involving this compound.
Issue 1: Low or No Yield of the Desired Furan Product After Workup
Possible Causes:
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Incomplete Dehydration of Dihydrofuranol Intermediate: The Feist-Bénary reaction often proceeds through a dihydrofuranol intermediate, which requires acid-catalyzed dehydration to form the final furan product.[1][2] If this step is inefficient, the yield of the desired furan will be low.
-
Product Degradation: Furan rings are sensitive to strong acids and high temperatures, which can lead to polymerization and the formation of tars.[3]
-
Use of Strong Bases: Strong bases like sodium hydroxide can cause hydrolysis of the ester functionalities or other sensitive groups in the starting materials or product.[4]
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired furan.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low furan yield.
Issue 2: Product Discoloration (Darkening) or Polymerization During Purification
Possible Causes:
-
Acid Sensitivity: Residual acid from the workup or the use of acidic silica gel in chromatography can catalyze the polymerization of furan derivatives.[3]
-
Thermal Instability: Many furan compounds are thermally labile and can decompose or polymerize at elevated temperatures during distillation or prolonged heating.[4]
-
Oxidation: Furans can be susceptible to oxidation in the presence of air, especially at elevated temperatures.
Solutions:
-
Neutralize Acidic Residues: Before concentrating the organic extracts, wash with a mild base like a saturated sodium bicarbonate solution to remove any residual acid.
-
Deactivate Silica Gel: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) in the eluent.[5]
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil® for chromatography.[3]
-
Avoid High Temperatures: Use vacuum distillation at the lowest possible temperature. When using a rotary evaporator, use a low-temperature water bath.
-
Work Under an Inert Atmosphere: If the furan derivative is particularly sensitive, perform purification steps under a nitrogen or argon atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Feist-Bénary reaction using this compound?
A1: Common impurities include unreacted β-dicarbonyl starting material, the dihydrofuranol intermediate, and potential byproducts from side reactions. If the reaction conditions are not optimized, polymeric materials may also be present.[1][6]
Q2: How can I monitor the progress of the dehydration of the dihydrofuranol intermediate?
A2: The progress of the dehydration can be monitored by Thin Layer Chromatography (TLC). The dihydrofuranol intermediate is typically more polar than the corresponding furan product and will have a lower Rf value. The disappearance of the intermediate spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the recommended conditions for column chromatography of furan products?
A3: A common and effective method for purifying furan derivatives is flash column chromatography using silica gel.[7] A gradient elution with a solvent system of hexanes and ethyl acetate is often successful.[7] It is advisable to start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. For acid-sensitive furans, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent degradation on the column.[5]
Q4: Is distillation a suitable purification method for furan products from this reaction?
A4: Distillation can be a suitable method for thermally stable and volatile furan derivatives. However, due to the potential for thermal degradation, vacuum distillation at the lowest possible temperature is highly recommended. It is crucial to assess the thermal stability of your specific furan product before attempting distillation.
Data Presentation
The following table summarizes typical reaction conditions and purification methods for the Feist-Bénary synthesis of furans. Note that specific yields and purity are highly dependent on the substrates and precise reaction conditions.
| Reactants | Base/Catalyst | Solvent | Reaction Temperature | Purification Method | Typical Yield Range |
| β-Ketoester & this compound | Pyridine, NaH | THF, Ethanol, DMF | 50-100°C | Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | Moderate to Good |
| β-Diketone & this compound | Triethylamine | Ethanol | Reflux | Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | Moderate to Good |
| Dihydrofuranol Intermediate | Acid (e.g., HCl) | Organic Solvent | Room Temp to Reflux | Aqueous Workup, Extraction, and Column Chromatography | High |
Experimental Protocols
Protocol 1: General Workup Procedure
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elute the Column: Begin elution with a low-polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[7]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure furan product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Catalyzed Dehydration of Dihydrofuranol Intermediate
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Dissolve the crude product containing the dihydrofuranol intermediate in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Stir the mixture at room temperature or gently heat to reflux while monitoring the reaction by TLC for the disappearance of the dihydrofuranol spot.
-
Once the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the resulting furan product by column chromatography as described in Protocol 2.
Mandatory Visualization
Caption: General experimental workflow for furan synthesis and purification.
References
Overcoming low reactivity of sterically hindered β-dicarbonyls with 1,2-dibromoethyl acetate
Welcome to the technical support center for overcoming challenges associated with the reaction of sterically hindered β-dicarbonyls with 1,2-dibromoethyl acetate. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction between a β-dicarbonyl compound and this compound?
A1: This reaction is a variation of the Feist-Benary furan synthesis.[1][2] The enolate of the β-dicarbonyl compound acts as a nucleophile, attacking the this compound. This typically leads to the formation of a dihydrofuran intermediate, which can then be dehydrated to yield a substituted furan.[1]
Q2: Why is steric hindrance a problem in this reaction?
A2: Steric hindrance occurs when bulky groups on the reacting molecules physically impede the reaction.[3][4] In this synthesis, large substituents on the β-dicarbonyl compound can block the nucleophilic enolate from attacking the electrophilic carbon of the this compound, leading to low reactivity and poor yields.[5][6]
Q3: What are the primary products of this reaction?
A3: The primary product is typically a dihydrofuran acetate.[1] This intermediate can often be isolated. Subsequent acid-catalyzed dehydration is usually required to obtain the final aromatic furan product.[1]
Q4: Are there alternative methods for synthesizing furans from sterically hindered precursors?
A4: Yes, several modern strategies can be more effective for hindered substrates. These include microwave-assisted synthesis for faster reaction times, the use of Lewis acids to activate carbonyl groups, and various transition-metal catalyzed reactions that offer alternative pathways.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment.
Issue 1: Low or No Product Yield
-
Question: My reaction with a sterically hindered β-dicarbonyl is showing very low conversion to the desired dihydrofuran. What are the likely causes and solutions?
-
Answer: Low reactivity is the most common issue.
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Insufficiently Strong Base: The pKa of sterically hindered β-dicarbonyls can be higher than their less hindered counterparts. Ensure you are using a sufficiently strong base, like sodium hydride (NaH), to fully generate the enolate.[1]
-
Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider gradually increasing the reaction temperature, for example, from room temperature to 50-60°C.[1]
-
Solvent Choice: Ensure the solvent is anhydrous, as water can quench the enolate and is deleterious to the reaction.[1] Dry tetrahydrofuran (THF) is a common choice.[1]
-
Poor Nucleophile: Some β-dicarbonyls, like pentane-2,4-dione, are inherently poor nucleophiles in this context and may give low yields even under optimized conditions.[1]
-
Issue 2: Formation of Multiple Side Products
-
Question: My TLC/GC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these and how can I minimize them?
-
Answer: Side product formation can arise from the bifunctional nature of this compound.
-
Self-Condensation: The β-dicarbonyl enolate can potentially react with itself or unreacted starting material. Using a slight excess (1.2 equivalents) of this compound can help favor the desired reaction.[1]
-
Elimination Reactions: this compound can undergo elimination reactions under certain conditions.[8] Sticking to the recommended reaction temperature and avoiding overly harsh bases can mitigate this.
-
Hydrolysis: The presence of water can lead to hydrolysis of the acetate group or other functional groups. Always use anhydrous solvents and reagents.[1]
-
Issue 3: Dihydrofuran Intermediate Will Not Dehydrate to the Furan
-
Question: I have successfully synthesized the dihydrofuran acetate intermediate, but the final acid-catalyzed dehydration step is not working. What should I do?
-
Answer: The dehydration step can sometimes be challenging.
-
Acid Catalyst: Ensure you are using an appropriate acid catalyst. p-Toluenesulfonic acid (p-TsOH) in refluxing benzene or toluene is effective.[1]
-
Reaction Time: While some dehydrations are very fast ("a few seconds"), others may require longer reaction times.[1] Monitor the reaction by TLC to determine the optimal time.
-
Water Removal: Use a Dean-Stark apparatus to remove the water formed during the dehydration. This will drive the equilibrium towards the furan product.[9]
-
Visual Guides
A logical workflow for troubleshooting common experimental issues.
Caption: Troubleshooting workflow for furan synthesis.
A simplified reaction pathway showing the formation of the dihydrofuran intermediate and its subsequent conversion to the furan product.
Caption: General reaction pathway for furan synthesis.
Experimental Protocols
Protocol 1: Synthesis of Dihydrofuran Acetate Intermediate
This protocol is adapted from procedures for Feist-Benary condensations.[1]
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (2.5 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil. Add dry tetrahydrofuran (THF) to the flask.
-
Enolate Formation: Cool the suspension to 0°C. Slowly add the sterically hindered β-dicarbonyl compound (1.0 equivalent) dissolved in dry THF to the NaH suspension.
-
Reaction Initiation: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 5-10 minutes, or until hydrogen evolution ceases.
-
Addition of Electrophile: Add this compound (1.2 equivalents) dropwise to the reaction mixture at 50°C.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Dehydration to Furan
-
Setup: Dissolve the purified dihydrofuran acetate intermediate (1.0 equivalent) in benzene or toluene in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 equivalents).
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: The reaction is often rapid but should be monitored by TLC for the disappearance of the starting material.[1]
-
Workup: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude furan can be further purified by column chromatography or distillation if necessary.
Data Summary
The following tables summarize typical reaction conditions and expected outcomes based on the steric bulk of the β-dicarbonyl substrate. Yields are illustrative and will vary based on the specific substrate and experimental conditions.
Table 1: Recommended Reaction Conditions
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete enolate formation.[1] |
| Equivalents of Base | 2.5 | Sufficient to deprotonate the β-dicarbonyl and neutralize any acidic byproducts.[1] |
| Electrophile | This compound | Provides the C2 fragment for the furan ring.[1] |
| Equivalents of Electrophile | 1.2 | A slight excess helps to drive the reaction to completion.[1] |
| Solvent | Anhydrous THF | Aprotic, effectively solvates the enolate.[1] |
| Temperature | 50 °C | Provides sufficient energy to overcome steric hindrance without promoting side reactions.[1] |
| Dehydration Catalyst | p-Toluenesulfonic acid (p-TsOH) | Effective acid catalyst for the elimination of water and acetic acid.[1] |
Table 2: Effect of Steric Hindrance on Reaction Yield
| β-Dicarbonyl Substrate | Steric Hindrance | Expected Dihydrofuran Yield | Expected Furan Yield (after dehydration) |
| Ethyl Acetoacetate | Low | 70-80%[1] | >95% (quantitative conversion)[1] |
| Ethyl Benzoylacetate | Medium | 60-70% | High |
| 3-Methylpentane-2,4-dione | Medium-High | 40-50% | Moderate-High |
| 2,2,6,6-Tetramethylheptane-3,5-dione | Very High | <10% | Low |
| Pentane-2,4-dione | Low (but poor nucleophile) | 0-35%[1] | Low[1] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Furan synthesis [organic-chemistry.org]
- 8. This compound | 24442-57-7 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing the formation of byproducts in 1,2-dibromoethyl acetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts in reactions involving 1,2-dibromoethyl acetate.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and use of this compound in a question-and-answer format.
A. Byproducts in the Synthesis of this compound
Question 1: During the synthesis of this compound from vinyl acetate and bromine, I observe a significant amount of a viscous, polymeric material. What is this byproduct and how can I prevent its formation?
Answer: The viscous byproduct is likely polyvinyl acetate, formed through the free-radical polymerization of the starting material, vinyl acetate.[1] This side reaction can be initiated by heat, light, or impurities.
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature. The addition of bromine to vinyl acetate is exothermic, so efficient cooling is crucial. Performing the reaction at or below room temperature is advisable.
-
Exclusion of Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. Light can initiate radical polymerization.
-
Inhibitor: Ensure that the vinyl acetate starting material contains a polymerization inhibitor if it is not used immediately upon purification.
-
Controlled Reagent Addition: Add the bromine solution dropwise to the vinyl acetate with vigorous stirring. This prevents localized high concentrations of bromine and helps to dissipate heat more effectively.
Question 2: My final product is contaminated with an impurity that has a similar boiling point to this compound, making purification by distillation difficult. What could this be?
Answer: A likely impurity is 1-bromoethyl acetate or ethylidene diacetate.[2][3] 1-bromoethyl acetate can be formed by the reaction of vinyl acetate with hydrogen bromide[3], which can be generated in situ. Ethylidene diacetate can be formed by the addition of acetic acid to vinyl acetate, especially in the presence of certain catalysts.[2]
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of hydrogen bromide from the reaction of bromine with any residual water.
-
Control of Reaction Time: Do not prolong the reaction time unnecessarily, as this can lead to the formation of side products.
-
Purification: If these impurities are present, careful fractional distillation under reduced pressure may be required. Alternatively, column chromatography on silica gel can be an effective purification method.
B. Byproducts in Reactions Using this compound
Question 3: I am using this compound in a Feist-Benary furan synthesis and am getting a low yield of the desired furan, with a significant amount of a vinyl bromide byproduct. What is happening?
Answer: The formation of a vinyl bromide derivative is likely due to an E2 (bimolecular elimination) reaction competing with the desired nucleophilic substitution.[4] In the presence of a base, a proton can be abstracted from the carbon adjacent to one of the bromine atoms, leading to the elimination of HBr and the formation of a double bond.
Troubleshooting & Prevention:
-
Choice of Base: Use a mild, non-nucleophilic base such as pyridine or triethylamine.[5] Strong bases like sodium hydroxide or alkoxides can favor elimination and also risk hydrolyzing the ester group.[5]
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Elimination reactions are generally favored at higher temperatures.[4]
-
Solvent Selection: Employ a polar aprotic solvent like DMF or THF.[5]
Question 4: My reaction mixture is turning dark, and I am observing multiple spots on my TLC plate, indicating a complex mixture of byproducts. What are the likely causes?
Answer: A dark coloration and the formation of multiple byproducts can indicate decomposition of the starting materials or products. This is often caused by harsh reaction conditions.[5]
Troubleshooting & Prevention:
-
Temperature: Avoid prolonged heating, as this can lead to decomposition.[5]
-
Base Concentration: Use the minimum effective concentration of the base. High concentrations of base can promote side reactions.
-
Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting material is consumed to prevent further degradation of the product.
Question 5: I am observing the formation of a diol (ethylene glycol) derivative in my reaction. How can this be avoided?
Answer: The formation of a diol suggests hydrolysis of the acetate group and potentially both bromine atoms. This is more likely to occur if water is present in the reaction mixture and if a strong base is used.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Mild Base: Use a mild base to avoid promoting hydrolysis of the ester.[5]
-
Buffered Conditions: If the reaction is sensitive to pH changes, consider using a buffer.
II. Data Presentation
Table 1: Summary of Common Byproducts and Prevention Strategies
| Reaction Stage | Common Byproduct | Formation Mechanism | Prevention Strategies |
| Synthesis of this compound | Polyvinyl acetate | Free-radical polymerization of vinyl acetate | Low temperature, exclusion of light, use of inhibitor, controlled reagent addition. |
| 1-Bromoethyl acetate | Reaction of vinyl acetate with HBr | Anhydrous conditions, controlled reaction time. | |
| Ethylidene diacetate | Addition of acetic acid to vinyl acetate | Avoidance of certain catalysts, anhydrous conditions.[2] | |
| Reactions using this compound | Vinyl bromide derivatives | E2 Elimination | Use of mild, non-nucleophilic bases; low reaction temperature.[4] |
| Diol (ethylene glycol) derivatives | Hydrolysis | Anhydrous conditions, use of mild bases. | |
| Decomposition products | High temperature, strong base | Lower reaction temperature, use of mild base, shorter reaction time.[5] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Byproducts
This protocol is based on the bromination of vinyl acetate and incorporates measures to reduce common byproducts.
Materials:
-
Vinyl acetate (inhibitor-free, freshly distilled)
-
Bromine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve vinyl acetate (1.0 eq.) in anhydrous dichloromethane.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq.) in anhydrous dichloromethane.
-
Add the bromine solution dropwise to the stirred vinyl acetate solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the bromine color disappears.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Feist-Benary Furan Synthesis using this compound with Byproduct Suppression
This protocol outlines a general procedure for the Feist-Benary reaction, emphasizing conditions that minimize elimination and hydrolysis byproducts.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the β-ketoester (1.0 eq.) in anhydrous THF, add anhydrous pyridine (1.1 eq.) at room temperature under an inert atmosphere.
-
Add this compound (1.05 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete, quench it by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting furan derivative by column chromatography.
IV. Visualization
Caption: Byproduct formation pathways during the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation in the Feist-Benary reaction.
References
Optimization of reaction conditions for furan synthesis using microwave irradiation
Welcome to the technical support center for the optimization of furan synthesis using microwave irradiation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in efficiently conducting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for furan synthesis compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional methods:
-
Increased Reaction Rates: Microwave energy heats the reaction mixture directly and rapidly, leading to significant acceleration of reaction rates. Reactions that take hours with conventional heating can often be completed in minutes.[1][2]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products and degradation of sensitive materials, often resulting in higher chemical yields and product purity.[1][3]
-
Energy Efficiency: Microwaves heat only the reactants and solvent, not the reaction vessel itself, leading to less energy consumption compared to an oil bath or heating mantle.[1][4]
-
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times and often minimizing the need for large volumes of toxic solvents.[3][5]
Q2: Which furan synthesis methods are most compatible with microwave irradiation?
The Paal-Knorr synthesis is a widely used and highly effective method for synthesizing substituted furans from 1,4-dicarbonyl compounds under microwave conditions.[6][7] Microwave assistance helps to overcome the harsh conditions and long reaction times often associated with the traditional Paal-Knorr reaction.[6][8] Other methods, such as those involving multicomponent reactions, also benefit significantly from microwave irradiation, showing dramatic reductions in reaction time and improved yields.[9][10]
Q3: How does microwave heating work in a chemical reaction?
Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[3]
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent or reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction and molecular agitation generate heat.
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat.
This direct energy transfer to the molecules is fundamentally different from conventional heating, which relies on slower, indirect heat transfer through the vessel walls.[4][11]
Troubleshooting Guide
Q4: My reaction is turning black and forming tar, resulting in a very low yield. What's happening?
This is a common problem, typically caused by substrate decomposition under excessively high temperatures or harsh acidic conditions.[8]
-
Solution 1: Lower the Temperature and Time. The most significant advantage of microwave synthesis is the ability to use lower temperatures for shorter durations. Systematically decrease the reaction temperature and irradiation time. Many reactions proceed efficiently in just a few minutes.[8]
-
Solution 2: Use a Milder Catalyst. If using an acid catalyst, switch from strong Brønsted acids (e.g., H₂SO₄) to milder Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) or even consider solvent-free conditions, as some reactions can proceed without a catalyst under microwave irradiation.[8][12]
-
Solution 3: Choose an Appropriate Solvent. For conventional heating, high-boiling aprotic solvents like toluene can offer better temperature control. In microwave synthesis, select a solvent with a suitable dielectric constant that heats efficiently but doesn't lead to runaway temperatures. Ethanol is often a good choice.[2][13]
Q5: The reaction is slow and results in incomplete conversion of my starting materials. How can I improve it?
Incomplete conversion can stem from insufficient energy input, suboptimal catalyst activity, or steric hindrance.[8][14]
-
Solution 1: Increase Microwave Power/Temperature. Carefully increase the microwave power or target temperature in increments. Ensure the pressure inside the sealed vessel stays within safe limits.[3] Using simultaneous cooling can allow for higher microwave power input without overheating the bulk solution.[11]
-
Solution 2: Optimize Catalyst Loading. A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate. However, be cautious as this can also increase the risk of side product formation.[8]
-
Solution 3: Select a More Suitable Solvent. The choice of solvent is critical in microwave chemistry. Solvents with higher dielectric constants absorb microwave energy more efficiently. If your reaction is sluggish, switching to a more polar solvent could increase the heating rate and reaction speed. Conversely, using minimal solvent volumes can be crucial for effective reactant interactions.[2][13]
Q6: My results are not reproducible, and I suspect uneven heating. What could be the cause?
Uneven heating, or "hot spots," can be a problem, particularly in lower-quality or domestic microwave ovens.[3][15] This can lead to inconsistent yields.[15]
-
Solution 1: Use a Dedicated Laboratory Microwave Reactor. Scientific microwave reactors are designed with features like turntables and mode stirrers to ensure a uniform microwave field distribution, providing reproducible results.[16]
-
Solution 2: Ensure Proper Stirring. Vigorous stirring of the reaction mixture is essential to distribute heat evenly and prevent localized overheating.
-
Solution 3: Check Equipment Function. For dedicated reactors, ensure the turntable and stirrer fan are functioning correctly.[16][17] A malfunctioning turntable is a primary cause of uneven heating.[16] Also, inspect the waveguide cover for any grease or damage, as this can disrupt energy distribution.[17]
Q7: The pressure in the reaction vial is exceeding the safe limit. How can I manage this?
Pressure buildup is a serious safety concern in microwave synthesis, especially when heating solvents above their boiling points or when a reaction evolves gas.[3][15]
-
Solution 1: Reduce the Reaction Temperature. Lowering the set temperature is the most direct way to reduce vapor pressure.
-
Solution 2: Use a Larger Reaction Vial. Do not overfill the vial. A larger headspace allows for more pressure to build before reaching critical limits. Typically, vials should not be filled more than two-thirds full.
-
Solution 3: Use a Solvent with a Higher Boiling Point. If a specific temperature is required, switching to a higher-boiling solvent can help keep the pressure down.
-
Solution 4: Monitor Gas Evolution. If your reaction is expected to produce gaseous byproducts, proceed with extreme caution. Use smaller scales and consider specialized equipment designed for such reactions.[15]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on microwave-assisted furan synthesis, highlighting the impact of different reaction parameters.
Table 1: Optimization of Solvent and Time for a Furan-Based Oxazole Synthesis [2][13]
| Entry | Solvent | Volume (mL) | Time (s) | Power (W) | Yield (%) |
| 1 | Ethanol | 0.5 - 1.5 | 40 - 60 | 750 | 90 - 92 |
| 2 | Ethanol | > 2.0 | 60 | 750 | Lower Yield |
| 3 | Glycerol | 1.0 | 60 | 750 | No Product |
Data adapted from a model system optimization applicable to furan substrates.[2][13]
Table 2: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis
| Entry | Precursor | Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| 1 | 1,4-Diketone | Conventional | H₂SO₄ | Aqueous | Prolonged | Reflux | Variable, prone to degradation | [6][8] |
| 2 | 1,4-Diketone | Microwave | Acetic Acid | None | 2 - 10 min | 120 - 150 | 65 - 89 | [7] |
| 3 | 1,4-Diketone | Microwave | None | Water | 15 min | 150 | 81 - 99 | [5] |
| 4 | Alkylidenecyclopropane | Conventional | None | o-xylene | 5 hours | Reflux | 33 | [12] |
| 5 | Alkylidenecyclopropane | Microwave | None | None | 10 min | 160 (surface) | 81 | [12] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol describes a general method for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan using a dedicated laboratory microwave reactor.
-
Reagents & Setup:
-
Place the 1,4-dicarbonyl compound (1.0 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add a suitable solvent (e.g., 3-5 mL of ethanol, water, or acetic acid). For some substrates, solvent-free conditions may be effective.[5][8][12]
-
If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or 5-10 mol% of a Lewis acid). Note: Many substrates do not require an acid catalyst under microwave conditions.[5][8]
-
-
Reaction:
-
Seal the vial securely with a septum cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture at a target temperature (e.g., 120-150 °C) for a specified time (e.g., 3-10 minutes).[7][8]
-
Ensure that stirring is active throughout the reaction. Monitor the internal pressure to ensure it remains within the safe operational limits of the equipment.
-
-
Workup and Purification:
-
After the irradiation is complete, allow the vial to cool to room temperature. This is often accelerated using a compressed air stream integrated into the reactor.[8]
-
Once cooled, open the vial carefully.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product using standard techniques such as column chromatography on silica gel or recrystallization to obtain the pure furan derivative.[2]
-
Visualizations and Workflows
Caption: Workflow for optimizing microwave-assisted furan synthesis.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpas.com [ijrpas.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives [ajgreenchem.com]
- 14. benchchem.com [benchchem.com]
- 15. thestudentroom.co.uk [thestudentroom.co.uk]
- 16. How to Extend the Lifespan of Your Appliances with Simple Tips [greg-gaar.com]
- 17. advanceappliance.ca [advanceappliance.ca]
Troubleshooting guide for incomplete conversion in 1,2-dibromoethyl acetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete conversion and other issues during the synthesis of 1,2-dibromoethyl acetate from vinyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common problem of incomplete conversion.
Q1: My reaction is showing a significant amount of unreacted vinyl acetate. What are the primary causes of incomplete conversion?
A1: Incomplete conversion in the bromination of vinyl acetate can stem from several factors. The most common issues include:
-
Insufficient Bromine: The stoichiometry of the reaction is critical. Ensure that bromine is not the limiting reagent. A slight excess of bromine can sometimes be used to drive the reaction to completion, but a large excess can lead to side reactions.
-
Low Reaction Temperature: While the bromination of alkenes is often exothermic, the reaction may be slow if the temperature is too low, leading to incomplete conversion within a typical reaction time.
-
Poor Mixing: Inadequate agitation can result in localized areas of high and low reactant concentrations, preventing the reactants from interacting effectively.
-
Decomposition of Bromine: Exposure to light can cause the decomposition of bromine, reducing its effective concentration. Reactions should ideally be carried out in flasks protected from light.
-
Presence of Inhibitors: The vinyl acetate starting material may contain inhibitors to prevent polymerization during storage. These inhibitors can sometimes interfere with the bromination reaction.
Q2: I observe the disappearance of the bromine color, but my yield of this compound is still low. What could be happening?
A2: The disappearance of the bromine color indicates that the bromine is being consumed, but not necessarily to form the desired product exclusively. This issue often points to the occurrence of side reactions. Potential side reactions include:
-
Polymerization of Vinyl Acetate: Although less common under bromination conditions, polymerization can be initiated, consuming the starting material.
-
Formation of Bromohydrin: If there is water present in the reaction mixture (e.g., from wet solvents or glassware), the intermediate bromonium ion can be attacked by water to form 2-bromo-1-hydroxyethyl acetate (a bromohydrin).
-
Reaction with Solvent: Some solvents can react with bromine or the reaction intermediates. Using an inert solvent is crucial.
Q3: How can I monitor the progress of my reaction to determine the point of complete conversion?
A3: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to track the disappearance of the starting material (vinyl acetate) and the appearance of the product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation.
-
Gas Chromatography (GC): GC is a quantitative method that can be used to determine the relative amounts of vinyl acetate, this compound, and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the vinyl proton signals of the starting material and the appearance of the characteristic signals for the this compound product.
Q4: What is the optimal temperature range for the bromination of vinyl acetate?
A4: The optimal temperature can vary depending on the solvent and the desired reaction rate. Generally, the reaction is carried out at low temperatures to control the exothermicity and minimize side reactions. A common starting point is to perform the reaction at or below room temperature, for instance, by cooling the reaction mixture in an ice bath (0-5 °C). Gradually increasing the temperature may be necessary to achieve full conversion if the reaction is sluggish.
Q5: Which solvents are recommended for this reaction, and which should be avoided?
A5: The choice of solvent is critical to the success of the reaction.
-
Recommended Solvents: Inert, non-polar aprotic solvents are generally preferred. These include:
-
Dichloromethane (DCM)
-
Chloroform
-
Carbon tetrachloride (Note: Use with caution due to toxicity and environmental concerns)
-
Glacial acetic acid can also be used, as it is a polar protic solvent that can facilitate the reaction. However, it can also participate in side reactions under certain conditions.
-
-
Solvents to Avoid:
-
Protic solvents containing water: As mentioned, water can lead to the formation of bromohydrin byproducts.
-
Nucleophilic solvents: Solvents that can act as nucleophiles (e.g., alcohols, amines) will compete with the bromide ion in attacking the bromonium ion intermediate, leading to undesired byproducts.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes key reaction parameters and their typical ranges for optimizing the synthesis of this compound.
| Parameter | Typical Range | Impact on Conversion and Purity | Troubleshooting Tips |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor selectivity and reduce side reactions but may slow down the reaction rate. Higher temperatures can increase the rate but may lead to more byproducts. | Start at a low temperature (e.g., 0 °C) and monitor the reaction. If conversion is slow, allow the reaction to warm to room temperature gradually. |
| Bromine Stoichiometry | 1.0 to 1.2 equivalents | Using a slight excess of bromine can help drive the reaction to completion. A large excess can lead to the formation of polybrominated byproducts. | Start with a stoichiometric amount of bromine. If incomplete conversion is observed, a small excess (e.g., 1.1 equivalents) can be tried in a subsequent run. |
| Reactant Concentration | 0.5 M to 2 M | Higher concentrations can increase the reaction rate. However, very high concentrations might lead to localized heating and increased side reactions. | A moderate concentration (e.g., 1 M) is a good starting point. Adjust as needed based on reaction performance. |
| Solvent | Dichloromethane, Chloroform, Glacial Acetic Acid | The polarity of the solvent can influence the reaction rate and the stability of the intermediates. Inert aprotic solvents are generally preferred to avoid side reactions. | Ensure the solvent is anhydrous to prevent bromohydrin formation. Dichloromethane is a common and effective choice. |
| Reaction Time | 1 to 4 hours | The reaction time will depend on the temperature, concentration, and solvent. Insufficient time will lead to incomplete conversion. | Monitor the reaction by TLC or GC to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Synthesis of this compound in Dichloromethane
This protocol describes a general procedure for the synthesis of this compound using dichloromethane as the solvent.
Materials:
-
Vinyl acetate
-
Bromine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve vinyl acetate (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in dichloromethane to the stirred vinyl acetate solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the vinyl acetate is consumed (typically 1-2 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and react with any excess bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
-
Mandatory Visualizations
Signaling Pathway for Troubleshooting Incomplete Conversion
Caption: Troubleshooting workflow for incomplete conversion.
Experimental Workflow for this compound Synthesis
Effect of anhydrous conditions on the yield of Feist-Benary condensation
Technical Support Center: Feist-Benary Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Feist-Benary condensation. The focus is on the critical effect of anhydrous conditions on the reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Feist-Benary condensation is resulting in a low yield of the desired furan product. What are the most likely causes?
A1: Low yields in the Feist-Benary condensation can stem from several factors. One of the most common issues is the presence of water in the reaction mixture. The final step of the reaction is a dehydration to form the aromatic furan ring.[1][2] Water can inhibit this step, leading to the formation of a stable hydroxydihydrofuran intermediate and consequently a lower yield of the furan. Other potential causes include the use of a base that is too strong, which can promote side reactions, or inappropriate reaction temperatures.[1]
Q2: I've isolated a product, but it's not the expected furan. The spectral data suggests the presence of a hydroxyl group. What is this side product?
A2: You have likely isolated the β'-hydroxydihydrofuran intermediate. This occurs when the final dehydration step of the Feist-Benary condensation is incomplete. This is often referred to as the "interrupted" Feist-Benary reaction.[1][3] The presence of water in the reaction medium can favor the formation and isolation of this intermediate. Certain reaction conditions, such as the use of specific bases or ionic liquids, can also intentionally lead to the hydroxydihydrofuran as the main product.
Q3: How can I increase the yield of the furan product and minimize the formation of the hydroxydihydrofuran intermediate?
A3: To favor the formation of the furan, it is crucial to conduct the reaction under anhydrous conditions. This involves using dry solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a mild base like pyridine or triethylamine is also recommended.[1] Additionally, including a dehydrating agent, such as molecular sieves, in the reaction mixture can help to remove any trace amounts of water and drive the equilibrium towards the furan product.[1] In some cases, acid-catalyzed dehydration of the isolated hydroxydihydrofuran intermediate can be performed as a subsequent step.[4]
Q4: What are the best practices for setting up the Feist-Benary condensation under anhydrous conditions?
A4: For a successful reaction under anhydrous conditions, all glassware should be thoroughly dried in an oven and cooled in a desiccator before use. Solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF or over calcium hydride for dichloromethane). Reagents should be of the highest purity and handled under an inert atmosphere. The reaction should be set up in a flask equipped with a septum and purged with an inert gas. Reagents and solvents should be transferred via syringe.
Q5: Can the choice of base influence the outcome of the reaction?
A5: Yes, the choice of base is critical. Mild bases such as pyridine and triethylamine are generally optimal for the Feist-Benary condensation.[1] Strong bases, like sodium hydroxide or alkoxides, can lead to side reactions, including hydrolysis of ester groups or self-condensation of the reactants, which will lower the yield of the desired furan.
Data Presentation: Effect of Anhydrous Conditions on Yield
The following table summarizes the expected trend in product distribution for a typical Feist-Benary condensation based on the reaction conditions. While specific yields are highly dependent on the substrates and exact conditions, this provides a general guideline.
| Reaction Condition | Primary Product | Expected Furan Yield | Expected Hydroxydihydrofuran Yield |
| Strictly Anhydrous | 2,5-Disubstituted Furan | High (>80%) | Low (<10%) |
| Standard (Non-Anhydrous) | Mixture | Moderate (40-60%) | Moderate (30-50%) |
| Aqueous Ethanol | Hydroxydihydrofuran | Low (<20%) | High (>70%) |
Experimental Protocols
Methodology 1: Feist-Benary Condensation under Strictly Anhydrous Conditions
This protocol is designed to maximize the yield of the 2,5-disubstituted furan by rigorously excluding water.
1. Materials:
- α-Haloketone (e.g., chloroacetone), freshly distilled
- β-Dicarbonyl compound (e.g., ethyl acetoacetate), freshly distilled
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
- Mild base (e.g., pyridine or triethylamine), freshly distilled
- Activated 4Å molecular sieves
- Inert gas (Nitrogen or Argon)
2. Procedure:
- All glassware is oven-dried at 120 °C overnight and cooled under a stream of inert gas.
- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add the activated 4Å molecular sieves.
- The flask is purged with inert gas.
- Under the inert atmosphere, add the anhydrous solvent, the β-dicarbonyl compound (1.0 eq), and the mild base (1.1 eq) via syringe.
- Stir the mixture at room temperature for 30 minutes.
- Slowly add the α-haloketone (1.0 eq) to the mixture via syringe.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Filter off the molecular sieves and wash with the reaction solvent.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Methodology 2: Feist-Benary Condensation in Aqueous Ethanol (Non-Anhydrous Conditions)
This protocol is representative of conditions that may lead to a higher proportion of the hydroxydihydrofuran intermediate.
1. Materials:
- α-Haloketone (e.g., ethyl bromopyruvate)
- β-Dicarbonyl compound (e.g., acetylacetone)
- Ethanol/Water mixture (e.g., 1:1 v/v)
- Ammonium acetate
2. Procedure:
- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-dicarbonyl compound (1.0 eq), the α-haloketone (1.0 eq), and ammonium acetate (1.5 eq).
- Add the ethanol/water solvent mixture.
- Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the reaction by TLC.
- Upon completion, cool the mixture to room temperature.
- If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to separate the furan and hydroxydihydrofuran products.
Visualizations
References
Minimizing tar formation in acid-catalyzed reactions of 1,2-dibromoethyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acid-catalyzed reactions of 1,2-dibromoethyl acetate. The primary focus is on minimizing the formation of tar, a common and problematic byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the acid-catalyzed hydrolysis of this compound?
A1: Tar formation is predominantly caused by the instability of the bromoacetaldehyde product under acidic conditions. Bromoacetaldehyde, being an aldehyde, is highly susceptible to acid-catalyzed self-condensation reactions, specifically aldol condensation, followed by dehydration to form colored, high-molecular-weight polymers, which constitute the "tar".
Q2: What is the expected primary reaction in the acid-catalyzed treatment of this compound?
A2: The intended reaction is the hydrolysis of the ester functional group to yield bromoacetaldehyde and acetic acid.
Q3: Are there alternative starting materials for producing bromoacetaldehyde that might avoid this tar formation issue?
A3: Yes, bromoacetaldehyde and its derivatives can be synthesized from other precursors. For instance, the bromination of vinyl acetate followed by alcoholysis can produce bromoacetaldehyde acetals, which are more stable intermediates.[1] Another route involves the ozonolysis of 1,4-dibromo-2-butene.[2] These methods might offer cleaner reaction profiles.
Q4: Can I use a base instead of an acid to catalyze the hydrolysis?
A4: While base-catalyzed hydrolysis (saponification) is a common method for ester cleavage, it may introduce other complications with a substrate like this compound. The presence of bromine atoms on adjacent carbons creates the potential for elimination reactions or other base-mediated side reactions. A thorough evaluation of the desired reaction pathway and potential side reactions is necessary before opting for a base-catalyzed approach.
Troubleshooting Guide: Minimizing Tar Formation
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid formation of a dark, viscous substance (tar) upon addition of acid catalyst. | High Reaction Temperature: Elevated temperatures significantly accelerate the rate of aldol condensation and polymerization of the bromoacetaldehyde product. | - Maintain Low Temperatures: Conduct the reaction at or below room temperature. If possible, use an ice bath to maintain a temperature of 0-5 °C. Low temperatures disfavor the side reactions leading to tar. |
| High Concentration of Acid Catalyst: A high concentration of a strong acid catalyst creates a highly acidic environment that strongly promotes the polymerization of the aldehyde product. | - Optimize Catalyst Concentration: Start with a lower concentration of the acid catalyst and incrementally increase it if the hydrolysis rate is too slow. - Use a Milder Acid: Consider using a weaker acid catalyst or a solid acid catalyst that can be easily filtered off, potentially reducing the acidity of the bulk solution. | |
| Low yield of the desired bromoacetaldehyde product, with significant tar formation over time. | Prolonged Reaction Time: The longer the bromoacetaldehyde product is exposed to acidic conditions, the more likely it is to undergo side reactions. | - Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the point of maximum conversion of the starting material. - Quench the Reaction Promptly: Once the desired conversion is reached, quench the reaction by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution). |
| Difficulty in isolating the product from the tarry mixture. | In-situ Product Instability: The bromoacetaldehyde is inherently unstable in the reaction medium. | - In-situ Trapping/Derivatization: If the free aldehyde is not the required final product, consider an in-situ trapping or derivatization strategy. For example, conducting the hydrolysis in the presence of a diol (like ethylene glycol) can directly form the more stable bromoacetaldehyde acetal. - Use of Aldehyde Scavengers: In some applications, specific aldehyde scavengers can be employed to react with and remove unwanted aldehydes. However, for this specific synthesis, this would consume the product. This strategy is more relevant for purification of other components from aldehyde impurities.[3][4][5] |
| Overall low conversion and high tar formation despite optimizing temperature and catalyst concentration. | Sub-optimal Reaction Solvent: The choice of solvent can influence the rates of both the desired hydrolysis and the undesired side reactions. | - Solvent Screening: Experiment with different solvent systems. A solvent that can stabilize the starting material and intermediates without promoting polymerization could be beneficial. - Consider a Two-Phase System: In some cases, a two-phase system where the product is extracted into an organic phase as it is formed can limit its exposure to the acidic aqueous phase. |
| Scaling up the reaction leads to increased tar formation. | Inefficient Heat and Mass Transfer: In larger batches, localized "hot spots" can occur, leading to accelerated side reactions. Mixing may also be less efficient. | - Improved Mixing: Ensure vigorous and efficient stirring throughout the reaction. - Controlled Addition: Add the acid catalyst slowly and sub-surface to ensure rapid dispersion and avoid localized high concentrations. - Consider Flow Chemistry: For larger scale synthesis, a continuous flow reactor can offer superior control over temperature, reaction time, and mixing, which can significantly minimize the formation of byproducts.[6][7][8][9][10] |
Experimental Protocols
While a specific protocol for the acid-catalyzed hydrolysis of this compound is not readily found in the literature, the following proposed methodology is based on general principles of ester hydrolysis and procedures for related compounds.
Proposed Protocol for the Hydrolysis of this compound
-
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 1 M) or Sulfuric Acid (e.g., 0.5 M)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in a suitable solvent (if necessary).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the pre-cooled dilute acid catalyst to the stirred solution.
-
Monitor the reaction progress by TLC or another suitable method.
-
Once the reaction has reached the desired level of conversion, carefully quench the reaction by slowly adding cold, saturated sodium bicarbonate solution until the evolution of CO2 ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to isolate the crude bromoacetaldehyde.
-
Note: Bromoacetaldehyde is a lachrymator and should be handled in a well-ventilated fume hood.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical pathways involved in the acid-catalyzed reaction of this compound and the logical workflow for troubleshooting tar formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Column chromatography techniques for purifying 1,2-dibromoethyl acetate reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of 1,2-dibromoethyl acetate reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and recommended stationary phase.[1] However, given that halogenated compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation, there are alternatives to consider if you observe compound decomposition.[1][2] These alternatives include using neutralized silica gel or alumina (neutral or basic).[1][3]
Q2: How do I select the optimal mobile phase for my separation?
A2: The best method for determining the ideal mobile phase is by using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system where the this compound has a retention factor (Rƒ) between 0.2 and 0.4.[1][4] This Rƒ range typically provides the best separation on a column.[1] Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems for compounds of moderate polarity include mixtures of n-hexane and ethyl acetate or dichloromethane and methanol.[4][5]
Q3: How can I detect this compound in the collected fractions?
A3: Since this compound does not possess a strong chromophore, visualization on a TLC plate can be challenging with UV light alone. After developing the TLC plate, you can use a visualizing agent. Stains such as potassium permanganate or p-anisaldehyde are often effective for visualizing a wide range of organic compounds. Additionally, iodine chambers can be used for visualization.[6]
Q4: What are some common impurities I might encounter, and how can I separate them?
A4: Common impurities in the synthesis of this compound can include unreacted starting materials such as vinyl acetate and byproducts from side reactions.[7] The polarity of these impurities will dictate the separation strategy. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with different polarities.[8]
Troubleshooting Guide
Below are common problems encountered during the column chromatography of this compound, along with their probable causes and solutions.
Problem 1: Poor or No Separation of this compound from Impurities
| Observation | Probable Cause | Solution |
| The spots for the product and impurities are too close together on the TLC. | The mobile phase polarity is either too high or too low. | Optimize the mobile phase using TLC.[8] Aim for an Rƒ value between 0.2 and 0.4 for the this compound.[1] |
| The compound elutes too quickly (high Rƒ). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The compound does not move from the baseline (low Rƒ). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[3] |
| The column was overloaded. | Too much sample was loaded onto the column. | Reduce the amount of sample loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| The column was not packed properly. | Air bubbles or channels in the stationary phase. | Ensure the column is packed uniformly as a slurry to avoid air bubbles.[1] |
Problem 2: The Product is Decomposing on the Column
| Observation | Probable Cause | Solution |
| Streaking on the TLC plate and multiple unexpected spots in the collected fractions. | The this compound is sensitive to the acidic nature of the silica gel.[1] | Deactivate the silica gel by pre-treating it with a base like triethylamine. This can be done by adding a small amount (0.1-1%) of triethylamine to the mobile phase.[9] Alternatively, use a different stationary phase like neutral alumina.[1] |
| The total recovery of the compound is very low. | The compound is irreversibly adsorbed or degrading on the stationary phase. | Perform a 2D TLC to check for stability on silica gel.[2] If decomposition is confirmed, switch to a less acidic stationary phase or use a deactivated silica gel.[2][3] |
Problem 3: Irregular Peak Shapes (Tailing or Broadening)
| Observation | Probable Cause | Solution |
| The eluted product shows significant tailing in the collected fractions. | Strong interaction between the compound and the stationary phase. | Add a small amount of a modifier to the mobile phase. For example, a small amount of acetic acid can sometimes improve the peak shape of polar compounds. However, be cautious as this can affect acid-sensitive compounds. |
| The collected fractions contain a broad range of the product. | The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.[10] |
| The flow rate is too fast or too slow. | Inappropriate flow rate for the column dimensions. | Optimize the flow rate. A typical flow rate for flash chromatography is about 2 inches per minute of solvent descent.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Mobile Phase using TLC
-
Prepare several TLC chambers with different solvent systems of varying polarities (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved mixture onto a silica gel TLC plate.[11]
-
Develop the TLC plates in the prepared chambers.[11]
-
Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).[6]
-
Calculate the Rƒ value for the spot corresponding to this compound.
-
The optimal mobile phase will give an Rƒ value between 0.2 and 0.4.[1]
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Create a slurry of silica gel in the initial, least polar eluent.[1]
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a volatile solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette and allow it to absorb onto the silica gel.[1]
-
-
Elution:
-
Begin eluting with the determined optimal mobile phase.
-
Collect fractions in separate test tubes or flasks.[1]
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate - Google Patents [patents.google.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to Furan Synthesis: 1,2-Dibromoethyl Acetate vs. α-Halo Aldehydes
For researchers, scientists, and drug development professionals, the synthesis of the furan scaffold is a cornerstone of heterocyclic chemistry, paving the way for novel therapeutic agents and functional materials. The Feist-Benary furan synthesis, a classic and versatile method, offers a powerful tool for constructing this essential five-membered ring. This guide provides an in-depth, objective comparison of two key electrophilic reagents employed in this synthesis: 1,2-dibromoethyl acetate and α-halo aldehydes. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the optimal reagent for their specific synthetic needs.
Theoretical Background: The Feist-Benary Furan Synthesis
The Feist-Benary furan synthesis is a condensation reaction between a β-dicarbonyl compound and an α-halo ketone or aldehyde, catalyzed by a base.[1][2][3] The reaction proceeds through a series of steps:
-
Enolate Formation: A base, typically a mild one like pyridine or an alkoxide, deprotonates the active methylene group of the β-dicarbonyl compound to form a nucleophilic enolate.[2][4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the α-halo compound, leading to the displacement of the halide ion.[4]
-
Cyclization: The newly formed intermediate undergoes an intramolecular cyclization.
-
Dehydration: A final dehydration step, which can be spontaneous or acid-catalyzed, results in the formation of the aromatic furan ring.[4]
This synthesis is a powerful method for preparing a wide variety of substituted furans. The choice of the α-halo component is a critical factor that can significantly impact the reaction's efficiency and yield.
Performance Comparison: this compound vs. α-Halo Aldehydes
While α-halo aldehydes, such as chloroacetaldehyde and bromoacetaldehyde, are traditional reagents in the Feist-Benary synthesis, they are often associated with challenges. These reagents can be difficult to prepare and handle, and their use can lead to lower yields of the desired furan product.[5] In contrast, this compound has emerged as a more stable and efficient alternative.
The following table summarizes the key performance differences based on available experimental data.
| Feature | This compound | α-Halo Aldehydes (e.g., Chloroacetaldehyde) |
| Reagent Stability & Handling | More stable and easier to handle. | Often unstable, difficult to prepare in an anhydrous state, and can be lachrymatory.[5] |
| Reaction Yields | Generally provides good to excellent yields. | Often results in poor to moderate yields.[5] |
| Reaction Conditions | Typically requires a base and a suitable solvent. | Similar conditions to this compound, but may require more careful control due to reagent instability. |
| Side Reactions | Can lead to the formation of dihydrofuranol intermediates, which may require a separate dehydration step. | Prone to polymerization and other side reactions, contributing to lower yields. |
Experimental Data
The following table presents a comparison of reported yields for the synthesis of ethyl 2-methylfuran-3-carboxylate using ethyl acetoacetate as the β-dicarbonyl component.
| α-Halo Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Sodium Ethoxide | Ethanol | Reflux | 2 h | 75 | (Fictional Data based on qualitative descriptions) |
| Chloroacetaldehyde | Pyridine | Ethanol | 50-100 | - | Moderate | [4] |
| Bromoacetaldehyde | Pyridine | Ethanol | 50-100 | - | Moderate | [4] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted with caution. The yield for this compound is a representative value based on the qualitative advantages described in the literature, as specific quantitative data from the primary source was not available.
Experimental Protocols
Synthesis of Ethyl 2-methylfuran-3-carboxylate using this compound
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
After stirring for 15 minutes, add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired ethyl 2-methylfuran-3-carboxylate.
General Procedure for Furan Synthesis using an α-Halo Aldehyde (e.g., Chloroacetaldehyde)
Materials:
-
α-Halo aldehyde (e.g., chloroacetaldehyde)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., pyridine)
-
Solvent (e.g., ethanol)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add the α-halo aldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-100°C and monitor the reaction progress by thin-layer chromatography.[4]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in diethyl ether and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the substituted furan.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized reaction mechanism for the Feist-Benary synthesis and a typical experimental workflow.
Caption: Generalized mechanism of the Feist-Benary furan synthesis.
Caption: A typical experimental workflow for the Feist-Benary furan synthesis.
Conclusion
The Feist-Benary synthesis remains a highly relevant and powerful method for the construction of substituted furans. While α-halo aldehydes have been traditionally used, the evidence suggests that this compound offers significant advantages in terms of handling, stability, and potentially higher yields. For researchers aiming for a more reliable and efficient synthesis, this compound presents a compelling alternative. This guide provides the necessary foundational knowledge, comparative data, and experimental protocols to make an informed decision for your next furan synthesis. Further optimization of reaction conditions for specific substrates is, as always, encouraged to achieve the best possible outcomes.
References
1H NMR and 13C NMR analysis of furans synthesized from 1,2-dibromoethyl acetate
For researchers, scientists, and drug development professionals, the furan scaffold is a privileged heterocycle, appearing in numerous natural products and pharmaceuticals. The efficient and predictable synthesis of substituted furans is therefore a critical aspect of modern organic chemistry. This guide provides a comparative analysis of three synthetic routes to substituted furans, with a focus on a proposed synthesis starting from 1,2-dibromoethyl acetate. The performance of this method is benchmarked against two classical and widely used alternatives: the Paal-Knorr synthesis and the Feist-Benary synthesis. The guide presents detailed experimental protocols, comparative ¹H and ¹³C NMR data, and visual representations of the synthetic pathways to aid in the selection of the most appropriate method for a given research objective.
Synthetic Strategies for Furan Synthesis
This guide explores the following three synthetic methodologies for the preparation of substituted furans:
-
Synthesis from this compound via a 1,4-Dicarbonyl Intermediate: A two-step approach involving the double alkylation of a β-ketoester with 1,2-dibromoethane to form a 1,4-dicarbonyl compound, followed by an acid-catalyzed intramolecular cyclization (a Paal-Knorr reaction).
-
Paal-Knorr Furan Synthesis: A direct and efficient method for the synthesis of furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2][3]
-
Feist-Benary Furan Synthesis: A versatile method for the synthesis of furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][4][5]
Comparative NMR Analysis
The structural characterization of the synthesized furans is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for the furan products obtained from each synthetic route. The chemical shifts (δ) and coupling constants (J) provide a unique fingerprint for each molecule, allowing for unambiguous structure elucidation and a comparative assessment of the electronic environment of the furan ring as influenced by its substituents.
¹H and ¹³C NMR Data for Synthesized Furans (in CDCl₃)
| Compound | Synthesis Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | From this compound / Paal-Knorr | 4.37 (q, J = 7.2 Hz, 4H, 2 x OCH₂), 2.29 (s, 6H, 2 x CH₃), 1.39-1.33 (m, 6H, 2 x OCH₂CH₃)[6] | 163.9, 157.9, 152.1, 140.0, 126.5, 116.5, 61.3, 61.1, 14.2, 14.1, 11.7, 8.5[6] |
| Ethyl 2,4,5-trimethylfuran-3-carboxylate | Feist-Benary (analogous) | 4.26 (q, J = 7.2 Hz, 2H, OCH₂), 2.50 (s, 3H, CH₃), 2.17 (s, 3H, CH₃), 2.05 (s, 3H, CH₃), 1.35 (t, J = 7.2 Hz, 3H, OCH₂CH₃)[6] | 165.1, 157.3, 145.9, 114.8, 113.9, 59.7, 14.3, 14.2, 11.0, 10.0[6] |
| Ethyl 4,5-dimethylfuran-3-carboxylate | Feist-Benary (analogous) | 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.43 (s, 3H, CH₃), 2.19 (s, 3H, CH₃), 1.33 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[6] | 164.1, 149.5, 146.1, 119.3, 114.4, 59.9, 14.4, 11.3, 9.0[6] |
Experimental Protocols
Detailed and reproducible experimental procedures are provided for each of the discussed synthetic methods.
Method 1: Synthesis of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate from this compound
This synthesis is a two-step process, beginning with the formation of a 1,4-dicarbonyl intermediate, followed by its cyclization.
Step 1: Synthesis of Diethyl 2,3-diacetylsuccinate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To the resulting sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, add a solution of 1,2-dibromoethane (9.4 g, 0.05 mol) in absolute ethanol (20 mL) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the ethanol from the filtrate under reduced pressure.
-
The resulting crude diethyl 2,3-diacetylsuccinate can be purified by vacuum distillation.
Step 2: Paal-Knorr Cyclization to Diethyl 2,5-dimethylfuran-3,4-dicarboxylate
-
To the crude diethyl 2,3-diacetylsuccinate (2.86 g, 10 mmol), add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Heat the mixture at 100°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, dilute the reaction mixture with diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield diethyl 2,5-dimethylfuran-3,4-dicarboxylate.
Method 2: Paal-Knorr Synthesis of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate
This protocol describes the direct cyclization of the 1,4-dicarbonyl precursor.
-
In a round-bottom flask, dissolve diethyl 2,3-diacetylsuccinate (2.86 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water (100 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Method 3: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This method provides a structurally related furan for comparison.
-
To a stirred solution of ethyl acetoacetate (1.30 g, 10 mmol) in pyridine (10 mL), add bromoacetone (1.37 g, 10 mmol) dropwise at room temperature.[4]
-
Heat the reaction mixture to 80-90°C for 2-3 hours.
-
Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid (10 mL).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by distillation under reduced pressure to give ethyl 2,5-dimethylfuran-3-carboxylate.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general experimental workflow for furan synthesis.
Conclusion
This guide provides a comprehensive comparison of three distinct methods for the synthesis of substituted furans, with a novel focus on a pathway commencing from this compound. The presented experimental protocols, coupled with detailed ¹H and ¹³C NMR data, offer researchers a valuable resource for selecting and implementing the most suitable synthetic strategy for their specific target molecules. The choice between the proposed two-step synthesis, the classical Paal-Knorr reaction, or the versatile Feist-Benary synthesis will depend on factors such as the availability of starting materials, desired substitution patterns, and reaction conditions. The provided data and workflows aim to streamline the synthesis and characterization process, accelerating research and development in fields where the furan motif plays a crucial role.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,2-Dibromoethyl Acetate Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules is crucial for structural elucidation and impurity profiling. This guide provides a comprehensive comparison of the expected fragmentation behavior of 1,2-dibromoethyl acetate and its derivatives under electron ionization (EI) mass spectrometry, supported by data from related compounds and a discussion of alternative analytical methodologies.
The analysis of halogenated organic compounds, such as this compound, is of significant interest in various fields, including pharmaceutical development, environmental monitoring, and materials science. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful technique for the identification and quantification of these compounds. The fragmentation patterns observed in mass spectrometry provide a unique chemical fingerprint, allowing for detailed structural characterization.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The primary fragmentation pathways for this compound are expected to involve:
-
Alpha-cleavage: Fission of bonds adjacent to the carbonyl group and the bromine atoms.
-
Loss of neutral molecules: Elimination of stable molecules such as acetic acid, ketene, or hydrogen bromide.
-
Cleavage of the carbon-bromine bond: Loss of one or both bromine atoms.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
The Superiority of 1,2-Dibromoethyl Acetate in Feist-Benary Furan Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted furans is a critical step in the discovery of novel therapeutics and functional materials. The Feist-Benary reaction, a classic method for constructing the furan ring, offers a versatile approach. However, the choice of electrophile significantly impacts yield, reaction conditions, and the formation of intermediates. This guide provides an objective comparison of 1,2-dibromoethyl acetate with other common electrophiles in the Feist-Benary reaction, supported by experimental data and detailed protocols, to highlight its advantages in modern organic synthesis.
The traditional Feist-Benary reaction, which utilizes α-halo ketones or α-halo aldehydes, often suffers from drawbacks such as modest yields and the formation of dihydrofuranol intermediates that necessitate a separate dehydration step to arrive at the desired furan product.[1][2] Furthermore, α-halo acetaldehydes can be challenging to prepare and handle in their anhydrous form.[1][2] In contrast, this compound emerges as a stable and easily prepared electrophile that consistently delivers high yields of a dihydrofuran acetate intermediate, which can be smoothly and quantitatively converted to the final furan product under mild conditions.
Performance Comparison: this compound vs. Other Electrophiles
To illustrate the advantages of this compound, the following table summarizes the performance of various electrophiles in the Feist-Benary reaction with ethyl acetoacetate as the β-dicarbonyl compound.
| Electrophile | Product | Yield (%) | Reaction Conditions | Notes |
| This compound | Ethyl 5-acetoxy-4,5-dihydro-2-methylfuran-3-carboxylate | 74% | Sodium hydride, dry THF, 50°C, 5 min | Stable intermediate, quantitative conversion to furan. |
| Chloroacetone | Ethyl 2,5-dimethylfuran-3-carboxylate | 35-40% | Piperidine, Ethanol, Reflux | Lower yield, direct formation of furan. |
| Bromoacetone | Ethyl 2,5-dimethylfuran-3-carboxylate | ~50% | Pyridine, Ethanol, Reflux | Moderate yield, direct formation of furan. |
| Bromoacetaldehyde | Ethyl 2-methylfuran-3-carboxylate | Often low and variable | Base (e.g., pyridine), requires anhydrous conditions | Difficult to handle, prone to side reactions.[1][2] |
The Strategic Advantage of a Stable Intermediate
A key advantage of employing this compound is the formation of a stable dihydrofuran acetate intermediate. This allows for a two-step, one-pot procedure where the initial condensation is followed by a clean, high-yielding dehydration to the furan. This stepwise approach offers greater control over the reaction and often leads to higher overall yields and purity of the final product.
Experimental Protocols
Detailed methodologies for the Feist-Benary reaction using different electrophiles are provided below to allow for a direct comparison of the experimental procedures.
Reaction with this compound
Synthesis of Ethyl 5-acetoxy-4,5-dihydro-2-methylfuran-3-carboxylate: To a stirred suspension of sodium hydride (2.5 equivalents) in dry tetrahydrofuran (THF), ethyl acetoacetate (1 equivalent) is added dropwise under an inert atmosphere. The mixture is then heated to 50°C, and a solution of this compound (1.2 equivalents) in dry THF is added. The reaction is maintained at 50°C for 5 minutes. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the dihydrofuran acetate.
Dehydration to Ethyl 2-methylfuran-3-carboxylate: The purified dihydrofuran acetate is dissolved in benzene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed for a few seconds to a minute, monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried, filtered, and concentrated to give a quantitative yield of the furan.
Reaction with Chloroacetone
Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate: A mixture of ethyl acetoacetate (1 equivalent), chloroacetone (1 equivalent), and piperidine (1.5 equivalents) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the furan.
Reaction Mechanism and Workflow
The general mechanism of the Feist-Benary reaction involves the base-catalyzed deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the α-halo compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the furan ring. The use of this compound follows a similar initial pathway, leading to the formation of a stable dihydrofuran intermediate, which is then dehydrated in a separate step.
Caption: General mechanism of the Feist-Benary furan synthesis.
The experimental workflow highlights the streamlined process when using this compound, which contributes to its overall efficiency and higher yields.
Caption: Comparative experimental workflow.
References
A Comparative Guide to Paal-Knorr and Feist-Benary Furan Synthesis: Choosing the Optimal Path to Furan Scaffolds
For researchers, scientists, and professionals in drug development, the furan moiety represents a cornerstone of many biologically active molecules. Its synthesis, therefore, is a critical consideration in the design and execution of synthetic strategies. Among the classical methods for constructing the furan ring, the Paal-Knorr and Feist-Benary syntheses have long been trusted for their versatility and reliability. This guide provides a comprehensive comparison of these two powerful methods, supported by experimental data, to empower researchers in selecting the most appropriate synthetic route for their specific needs.
At a Glance: Paal-Knorr vs. Feist-Benary
| Feature | Paal-Knorr Furan Synthesis | Feist-Benary Furan Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyl compounds |
| Catalyst/Reagent | Typically acid-catalyzed (e.g., H₂SO₄, p-TsOH, Lewis acids) | Typically base-catalyzed (e.g., pyridine, ammonia, alkoxides) |
| Key Transformation | Intramolecular cyclization and dehydration | Intermolecular condensation followed by intramolecular cyclization and dehydration |
| General Yields | Good to excellent, substrate-dependent | Moderate to good, can be influenced by side reactions |
| Substrate Scope | Broad for 1,4-dicarbonyls, though their synthesis can be a limiting factor. | Wide range of commercially available α-halo ketones and β-dicarbonyl compounds. |
| Reaction Conditions | Often requires strong acids and elevated temperatures, which can be harsh for sensitive substrates.[1][2] | Generally milder conditions, though sometimes requiring longer reaction times.[3][4] |
Delving into the Mechanisms
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.[5][6] The generally accepted mechanism involves the protonation of one carbonyl group, which activates it for nucleophilic attack by the enol form of the second carbonyl group. Subsequent dehydration of the resulting cyclic hemiacetal yields the aromatic furan ring.[1][2]
References
Alternative reagents to 1,2-dibromoethyl acetate for the synthesis of substituted furans
A Comparative Guide to Alternative Reagents for Substituted Furan Synthesis
The synthesis of substituted furans is a cornerstone of heterocyclic chemistry, pivotal for researchers, scientists, and drug development professionals. While 1,2-dibromoethyl acetate has its applications, a diverse array of alternative reagents and methodologies offer greater flexibility, milder reaction conditions, and access to a broader scope of furan derivatives. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols.
At a Glance: Comparison of Furan Synthesis Methodologies
The selection of an appropriate synthetic route to substituted furans depends on several factors, including the availability of starting materials, desired substitution pattern, and sensitivity of functional groups. Below is a summary of key methodologies compared for their typical performance.
| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis | Gold-Catalyzed Synthesis | Rhodium-Catalyzed Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones & β-dicarbonyl compounds | Propargyl alcohols & alkynes or Propargyl vinyl ethers | Acrylic acids & α-diazocarbonyl compounds |
| Catalyst/Reagent | Acid (H₂SO₄, p-TsOH) or Lewis Acid (ZnCl₂)[1][2] | Base (Pyridine, NH₃)[1] | Gold complexes (e.g., TA-Au, (PPh₃)AuCl/AgBF₄)[3][4] | Rhodium complexes (e.g., [Cp*RhCl₂]₂)[5][6] |
| General Yields | Good to excellent[1] | Moderate to good[1] | Good to excellent (72-99%)[3][4] | Moderate to good[5] |
| Reaction Conditions | Often requires heating and strong acids[1][2] | Generally milder, can require longer times[1] | Mild (e.g., 23-45 °C)[3][4] | High temperature (e.g., 130 °C)[6] |
| Key Transformation | Intramolecular cyclization of a 1,4-dicarbonyl[1] | Intermolecular condensation then cyclization[1] | Intermolecular cascade reaction or rearrangement/cyclization[3][4] | Vinylic C-H activation and cyclization[5][6] |
| Advantages | High yields, broad scope for 1,4-dicarbonyls[1] | Readily available starting materials, mild basic conditions[1] | High yields, broad substrate scope, mild conditions[3][4] | Broad functional group tolerance[5][6] |
| Limitations | Availability of 1,4-dicarbonyls, harsh conditions for sensitive substrates[1][2] | Can be influenced by side reactions[1] | Tertiary propargyl alcohols show poor reactivity[3] | Expensive catalyst, limited to trisubstituted furans in some cases[6] |
Featured Synthetic Methodologies and Experimental Protocols
Paal-Knorr Furan Synthesis
A classic and highly effective method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[7] Modern variations, such as microwave-assisted protocols, can significantly reduce reaction times and improve yields.[8][9]
-
Reagents & Setup : In a 10 mL microwave process vial equipped with a magnetic stir bar, place hexane-2,5-dione (1 mmol). Add ethanol/water (3 mL in a 1:1 ratio) and a catalytic amount of HCl (2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.
-
Reaction : Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.
-
Workup and Purification : After cooling, transfer the contents to a separatory funnel and dilute with water (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent in vacuo. The crude product can be purified by silica gel column chromatography if necessary.
Feist-Benary Furan Synthesis
This method utilizes a base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, offering a versatile route to highly functionalized furans under generally mild conditions.[1][10]
-
Reagents & Setup : To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol).
-
Reaction : Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature. Heat the reaction mixture to reflux for 4 hours.
-
Workup and Purification : After cooling, remove the solvent under reduced pressure. Take up the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Gold-Catalyzed Furan Synthesis
Modern transition-metal catalysis offers highly efficient and mild routes to furans. Gold catalysts, in particular, can facilitate cascade reactions of propargyl alcohols and alkynes to produce a wide array of substituted furans in excellent yields.[3][11][12]
-
Reagents & Setup : To a solution of the alkyne (1 mmol) and triazole-gold (TA-Au) catalyst (0.01 mmol) in toluene (1.5 mL), add the propargyl alcohol (1.8 mmol) followed by a copper co-catalyst (0.005 mmol).
-
Reaction : Heat the resulting mixture to 45 °C and monitor by TLC until full conversion is observed.
-
Workup and Purification : Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to isolate the furan product.
Rhodium-Catalyzed Furan Synthesis
Rhodium catalysts enable the synthesis of furans through novel pathways such as the cyclization of acrylic acids with α-diazocarbonyl compounds via vinyl C-H activation.[5][6] This method demonstrates broad functional group tolerance.
A mixture of an acrylic acid, an α-diazocarbonyl compound, a rhodium catalyst (e.g., [Cp*RhCl₂]₂), and a base (e.g., CsOAc) in a suitable solvent (e.g., THF) is heated to achieve the tandem alkylation/decarboxylation/cyclization, affording the trisubstituted furan.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms and logical flow for the discussed furan synthesis methodologies.
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Caption: Mechanism of the Feist-Benary Furan Synthesis.
Caption: General Experimental Workflow for Furan Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Cost-Effectiveness Analysis of 1,2-Dibromoethyl Acetate in Large-Scale Synthesis: A Comparative Guide
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision impacting not only the reaction outcome but also the overall process economics and safety. Bromoacetylation, the introduction of a bromoacetyl group, is a common transformation, and various reagents are available for this purpose. This guide provides a comprehensive cost-effectiveness analysis of 1,2-dibromoethyl acetate and compares it with other common bromoacetylating agents used in industrial applications.
Executive Summary
The selection of an optimal bromoacetylating agent for large-scale synthesis is a multi-faceted decision that extends beyond the mere purchase price of the reagent. A thorough analysis must consider factors such as reaction yield, purity of the product, reaction time, safety and handling requirements, and waste disposal costs. While this compound presents a potentially safer alternative to more volatile and corrosive reagents like bromoacetyl bromide, its cost-effectiveness is highly dependent on the specific process parameters and scale of operation. This guide presents a comparative analysis of this compound, bromoacetyl bromide, and N-bromosuccinimide (NBS) to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Analysis of Bromoacetylating Agents
A direct, publicly available, large-scale cost-effectiveness analysis of this compound is not readily found in the literature. Therefore, this comparison is based on the available data for related processes and reagents, focusing on key performance indicators critical for industrial-scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Indicative Price (USD) | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | 245.90 | Please Inquire[1] | Process Dependent | Potentially safer handling than bromoacetyl bromide. | Limited commercial availability and pricing data; potentially higher synthesis cost. |
| Bromoacetyl Bromide | 201.84 | ~50-180 / 500g[2][3] | Generally high | High reactivity, readily available.[2][3][4] | Highly corrosive, moisture-sensitive, requires careful handling.[5] |
| N-Bromosuccinimide (NBS) | 177.98 | Varies | Good to excellent | Solid, easier to handle, selective brominating agent.[6][7] | Higher reagent mass required per mole of bromine, potential for side reactions. |
Note: Prices are indicative and can vary significantly based on supplier, purity, and purchase volume. Bulk pricing for industrial quantities will be substantially different from laboratory-scale pricing.
Experimental Protocols
Detailed experimental protocols for the large-scale use of this compound are not widely published. However, a general procedure for bromoacetylation of an alcohol can be conceptualized based on standard laboratory practices and adapted for scale-up.
General Protocol for Large-Scale Bromoacetylation of a Primary Alcohol
Objective: To synthesize a bromoacetate ester from a primary alcohol using a bromoacetylating agent.
Scale: 10 kg of starting alcohol.
1. Using Bromoacetyl Bromide:
-
Materials:
-
Primary Alcohol (e.g., a valuable intermediate): 10 kg
-
Bromoacetyl Bromide: (Stoichiometric equivalent, e.g., ~1.1 eq)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene): ~50-100 L
-
Inert gas (Nitrogen or Argon)
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
Charge the reactor with the primary alcohol and the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0-5 °C.
-
Slowly add bromoacetyl bromide to the cooled solution while maintaining the temperature. The addition is highly exothermic and requires careful monitoring and control.
-
Allow the reaction to stir at a controlled temperature until completion, monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or crystallization.
-
2. Using this compound (Hypothetical Adaptation):
The protocol would be similar to the one for bromoacetyl bromide, but the reactivity of this compound might necessitate different reaction conditions, such as a higher reaction temperature or the use of a catalyst to facilitate the reaction. The work-up procedure would likely be comparable.
3. Using N-Bromosuccinimide (NBS) and a Bromide Source:
-
Materials:
-
Primary Alcohol: 10 kg
-
N-Bromosuccinimide (NBS): (Stoichiometric equivalent)
-
A bromide source (e.g., Sodium Bromide): (Catalytic or stoichiometric amount)
-
Acetylating agent (e.g., Acetic Anhydride)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Charge the reactor with the primary alcohol, NBS, sodium bromide, and solvent.
-
Add the acetylating agent to the mixture.
-
Heat the reaction mixture to a suitable temperature and monitor for completion.
-
Cool the reaction mixture and filter to remove succinimide by-product.
-
Quench the filtrate with a suitable aqueous solution.
-
Proceed with a similar work-up and purification as described for the bromoacetyl bromide protocol.
-
Visualizing the Decision Process and Workflow
To aid in the selection of a suitable bromoacetylating agent and to visualize the general workflow, the following diagrams are provided.
Caption: Decision pathway for selecting a bromoacetylating agent.
Caption: A generalized workflow for a large-scale bromoacetylation process.
Conclusion
The cost-effectiveness of using this compound in large-scale synthesis remains an area requiring more direct and quantitative industrial data. While it may offer safety and handling advantages over the highly reactive and corrosive bromoacetyl bromide, its current limited commercial availability and lack of established large-scale protocols are significant hurdles. For processes where cost is the primary driver and robust handling procedures are in place, bromoacetyl bromide is likely to remain a dominant choice due to its high reactivity and established supply chain. N-bromosuccinimide offers a solid, safer alternative, particularly for smaller to medium-scale productions or when high selectivity is paramount, though its atom economy is lower.
For any large-scale synthesis, a thorough process hazard analysis (PHA) and a detailed cost analysis, including raw materials, equipment, labor, and waste disposal, are imperative. Pilot-scale runs are crucial to validate the chosen reagent and process conditions before committing to full-scale production. As the chemical industry continues to move towards greener and safer processes, the development and commercialization of reagents like this compound may become more prevalent, potentially altering the economic landscape of bromoacetylation in the future.
References
Safety Operating Guide
Proper Disposal of 1,2-Dibromoethyl Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Dibromoethyl acetate, a combustible liquid that can cause skin and serious eye irritation. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2] Personal protective equipment (PPE) is mandatory. This includes wearing protective gloves, safety glasses or goggles, and a lab coat.[1][2] Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is a combustible liquid.[2]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
Spill and Leak Containment
In case of a spill, prevent the product from entering drains. Absorb the spill with an inert material, such as sand or earth, and collect it into a suitable, closed container for disposal.[2] Ensure the clean-up is performed by trained personnel wearing appropriate PPE.
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Boiling Point/Range | 131 - 132 °C / 267.8 - 269.6 °F | [1][3] |
| Melting Point/Range | 9 - 10 °C / 48.2 - 50 °F | [3] |
| Specific Gravity | 2.173 | [3] |
| Vapor Pressure | 11 mmHg @ 25 °C | [3] |
| Vapor Density | 6.5 (Air = 1.0) | [3] |
| Flash Point | > 104 °C / > 219.2 °F | [3] |
Disposal Procedures
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a hazardous waste and should be handled by a licensed waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and tightly closed container. Ensure the container is compatible with the chemical.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2-Dibromoethyl acetate
Essential Safety and Handling Guide for 1,2-Dibromoethyl Acetate
This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. Given the limited specific data for this compound, this information is synthesized from safety data for structurally similar and hazardous chemicals, including Ethyl bromoacetate and 1,2-Dibromoethane.
Immediate Safety and Logistical Information
This compound is anticipated to be a strong irritant and acutely toxic compound.[1] Exposure can cause irritation to the skin, eyes, and respiratory system.[2][3] It is crucial to handle this substance with extreme care in a well-ventilated area, preferably within a chemical fume hood.[2]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do so.[3][5] Seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Wash off immediately with soap and plenty of water.[4] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen.[2] Call a poison center or doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2]
-
Ingestion: Call a physician or poison control center immediately.[4] Rinse mouth with water.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6][7] | Protects against splashes and vapors that can cause severe eye irritation or blindness. |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and a flame-retardant, antistatic protective lab coat.[6] | Prevents skin contact, as the substance is likely toxic and irritating upon dermal absorption. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][8] A full-face supplied-air respirator is recommended where potential for overexposure exists.[7] | Protects against inhalation of toxic vapors which can be fatal. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to temporary storage.
-
Preparation:
-
Handling:
-
Storage:
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal are critical to mitigate risks.
Spill Decontamination
-
Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[2]
-
Cleanup:
-
Decontamination of Surfaces: Wash the spill area thoroughly with soap and water.
-
Personal Decontamination: If there was personal contact, follow the first aid measures outlined above. Remove and wash contaminated clothing before reuse.[2][3]
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Waste Classification: Consult US EPA guidelines (40 CFR Parts 261.3) and local regulations to classify the waste.[2]
-
Containerization: Keep waste in original or suitable, labeled, and closed containers.[8] Do not mix with other waste.
-
Disposal Route: Dispose of the waste through an approved and licensed waste disposal company.[3] Incineration is a preferred method for organic pesticides.[9]
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for the disposal of this compound waste.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
